5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBRAMMMTSCNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588520 | |
| Record name | 5-(3-Chlorophenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925940-95-0 | |
| Record name | 5-(3-Chlorophenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] A thorough understanding of the physicochemical characteristics of this specific molecule is paramount for its effective application in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and therapeutic efficacy. This document synthesizes available data on related compounds to establish expected property ranges and presents detailed, field-proven experimental protocols for their precise determination. It is intended for researchers, scientists, and drug development professionals seeking to characterize and utilize this compound.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts a unique combination of electronic properties and metabolic stability. This scaffold is a privileged motif in medicinal chemistry, found in numerous approved therapeutic agents.[1][2] The substituent at the 5-position, in this case, a 3-chlorophenyl group, and the carboxylic acid at the 3-position are critical determinants of the molecule's overall physicochemical profile and its potential interactions with biological targets. The chlorine atom introduces lipophilicity and can influence binding through halogen bonding, while the carboxylic acid group provides a key site for hydrogen bonding and salt formation, significantly impacting solubility and pharmacokinetic properties.
Molecular Structure and Core Identifiers
A foundational aspect of understanding any chemical entity is its precise structure and associated identifiers.
-
IUPAC Name: this compound
-
CAS Number: 925940-95-0[3]
-
Molecular Formula: C₁₀H₆ClNO₃[3]
-
Molecular Weight: 223.61 g/mol [3]
-
Canonical SMILES: C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)O
Predicted and Comparative Physicochemical Properties
Direct experimental data for this compound is not extensively available in the public domain. However, by analyzing data from closely related isomers and analogues, we can establish a reliable set of predicted properties. This comparative analysis is crucial for guiding experimental design and anticipating the compound's behavior.
| Property | Predicted/Comparative Value | Rationale and Comparative Data |
| Melting Point (°C) | ~190 - 210 | The regioisomer, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid, exhibits a melting point of 201-207 °C.[4] Another isomer, 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid, melts at 181-188 °C.[5] The melting point is expected to be in a similar range, influenced by crystal lattice packing. |
| Boiling Point (°C) | > 400 (Decomposes) | High-melting-point crystalline solids with carboxylic acid functional groups typically decompose before boiling at atmospheric pressure. |
| pKa | ~3.5 - 4.5 | Simple carboxylic acids generally have pKa values in this range.[6] The electron-withdrawing nature of the isoxazole and chlorophenyl rings is expected to slightly increase the acidity (lower the pKa) compared to a simple aliphatic carboxylic acid. |
| logP (Octanol/Water) | ~2.5 - 3.0 | The isomer 3-(3-chlorophenyl)isoxazole-5-carboxylic acid has a predicted XlogP of 2.5.[7] The presence of the lipophilic chlorophenyl group and the isoxazole ring, countered by the hydrophilic carboxylic acid, places it in this moderately lipophilic range, which is often favorable for drug candidates according to Lipinski's Rule of 5.[8] |
| Aqueous Solubility | Low | Compounds with a logP > 2 and a crystalline nature typically exhibit low aqueous solubility.[9] The carboxylic acid group will allow for increased solubility in alkaline aqueous solutions due to salt formation. |
| Organic Solvent Solubility | Soluble in polar aprotic solvents | Expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), and sparingly soluble in alcohols like methanol and ethanol. |
Spectroscopic Profile: The Molecular Fingerprint
The spectroscopic signature of a molecule is essential for its unambiguous identification and structural confirmation. Below are the expected characteristics for this compound, based on data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl group and the lone proton on the isoxazole ring. Based on the analysis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, the aromatic protons will appear in the range of δ 7.4-7.8 ppm.[10] The isoxazole proton is anticipated to be a singlet at approximately δ 6.8-7.0 ppm.[11][12] The acidic proton of the carboxylic acid will likely be a broad singlet at a downfield shift, typically >10 ppm, and its visibility may depend on the solvent used.
-
¹³C NMR: The carbon NMR will provide a map of the carbon skeleton. Key expected signals include the carboxylic acid carbonyl carbon (~160-170 ppm), and the carbons of the isoxazole ring (~98 ppm for C4, and >160 ppm for C3 and C5).[10][11] The carbons of the 3-chlorophenyl ring will appear in the aromatic region (δ 120-140 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is invaluable for identifying functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[13]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1725 cm⁻¹.
-
C=N Stretch (Isoxazole): A medium intensity band around 1570-1610 cm⁻¹.[12]
-
N-O Stretch (Isoxazole): A band in the 1320-1400 cm⁻¹ region.[12]
-
C-Cl Stretch: A strong band in the fingerprint region, typically around 720-780 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI): In negative ion mode (ESI-), the most prominent peak will be the deprotonated molecule [M-H]⁻ at m/z 222.00. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 224.01 would be expected. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature, showing a signal at [M+2-H]⁻ or [M+2+H]⁺ that is approximately one-third the intensity of the main peak.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, every protocol must be a self-validating system. The following section details robust methodologies for the experimental determination of the key physicochemical properties of this compound.
Synthesis and Purification Workflow
A reliable supply of pure material is the prerequisite for accurate characterization. A common and effective route to this class of compounds is the [3+2] cycloaddition reaction.
Caption: General synthetic workflow for this compound.
Detailed Protocol:
-
Nitrile Oxide Generation: To a stirred solution of 3-chlorobenzaldehyde oxime (1.0 eq) in anhydrous Tetrahydrofuran (THF), add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
-
Slowly add a solution of triethylamine (1.2 eq) in THF, maintaining the temperature below 10 °C. Stir for 1-2 hours at room temperature to generate the 3-chlorophenylnitrile oxide in situ.
-
Cycloaddition: To the reaction mixture, add propiolic acid (1.0 eq). Allow the reaction to stir at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and acidify to pH 2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.
pKa Determination by Potentiometric Titration
This method directly measures the dissociation of the carboxylic acid.
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Protocol:
-
Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a suitable solvent system (e.g., 50:50 water/methanol) to a final volume of 50 mL. If solubility is low, a co-solvent is necessary.
-
Titration: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Place the pH electrode in the analyte solution and stir gently.
-
Titrate the solution with a standardized solution of 0.01 M NaOH, adding small, precise aliquots (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve.
-
The pKa is the pH value at exactly half the volume of the equivalence point.
LogP Determination by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for estimating logP.[14]
Detailed Protocol:
-
System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a series of standard compounds with known logP values that bracket the expected logP of the analyte.
-
Inject each standard individually across a range of mobile phase compositions (e.g., 40%, 50%, 60%, 70% organic modifier).
-
For each standard, plot the logarithm of the retention factor (log k') against the percentage of the organic modifier. Extrapolate to 100% aqueous phase to determine log k'w.
-
Create a calibration curve by plotting the known logP values of the standards against their calculated log k'w values.
-
Analyte Measurement: Inject the this compound solution under the same set of mobile phase conditions.
-
Determine its log k'w by extrapolation.
-
Calculation: Use the calibration curve to determine the logP of the analyte from its log k'w value.
Conclusion
This compound is a compound with significant potential, positioned at the intersection of favorable lipophilicity and aqueous solubility modulation via its carboxylic acid moiety. While a complete experimental dataset is not yet consolidated in the literature, this guide provides a robust framework for its characterization. The predicted physicochemical properties, grounded in the analysis of closely related structures, offer reliable starting points for experimental work. Furthermore, the detailed protocols provided herein equip researchers with the necessary tools to perform a thorough and accurate characterization, thereby accelerating the journey from laboratory synthesis to potential therapeutic application.
References
-
Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]
-
Supporting Information for a scientific publication. (n.d.). 5-(3-chlorophenyl)-3-phenylisoxazole (2af). [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. (n.d.). [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0312673). [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0293574). [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, characterization and antimicrobial activity of some novel isoxazole derivatives. [Link]
-
PMC. (n.d.). Development of Methods for the Determination of pKa Values. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2025). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]
-
Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs. (n.d.). [Link]
-
MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). [Link]
-
ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the computational model. [Link]
-
ResearchGate. (2025). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [Link]
-
PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]
-
ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]
-
American Elements. (n.d.). 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid. [Link]
-
PubChemLite. (n.d.). 3-(3-chlorophenyl)isoxazole-5-carboxylic acid (C10H6ClNO3). [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. [Link]
- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
-
PubMed. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]
-
University of East Anglia. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. [Link]
-
NIST WebBook. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. [Link]
-
NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. [Link]
-
MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
Sources
- 1. Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. 925940-95-0|this compound|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. DSpace [diposit.ub.edu]
- 7. PubChemLite - 3-(3-chlorophenyl)isoxazole-5-carboxylic acid (C10H6ClNO3) [pubchemlite.lcsb.uni.lu]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. rsc.org [rsc.org]
- 12. rjpbcs.com [rjpbcs.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]
Technical Deep Dive: Pharmacodynamics of 3-Chlorophenyl Isoxazole Carboxylic Acids
The following technical guide details the pharmacodynamics, mechanism of action (MoA), and experimental validation of 3-chlorophenyl isoxazole carboxylic acids , a structural class of small molecules primarily developed as D-Amino Acid Oxidase (DAAO) inhibitors for the treatment of CNS disorders, specifically schizophrenia.
Focus: DAAO Inhibition & NMDA Receptor Modulation
Executive Summary
3-chlorophenyl isoxazole carboxylic acids represent a specialized scaffold in medicinal chemistry designed to mimic the transition state of D-amino acids. Their primary mechanism of action is the competitive inhibition of D-Amino Acid Oxidase (DAAO) , a flavoenzyme responsible for degrading D-serine in the brain.
By inhibiting DAAO, these compounds elevate synaptic concentrations of D-serine , a potent co-agonist at the NMDA receptor (NMDAR) glycine site. This mechanism addresses the "NMDA hypofunction hypothesis" of schizophrenia, aiming to restore glutamatergic signaling and improve cognitive symptoms where traditional antipsychotics (dopamine antagonists) often fail.
Molecular Architecture & SAR
The efficacy of this scaffold relies on a precise Structure-Activity Relationship (SAR) that allows it to dock into the DAAO active site while maintaining metabolic stability.
| Structural Component | Chemical Function | Mechanistic Role |
| Carboxylic Acid (-COOH) | Anionic Headgroup | Critical Anchor: Forms electrostatic interactions with Arg283 and Tyr224 in the DAAO active site, mimicking the |
| Isoxazole Core | Bioisosteric Linker | Planar Spacer: Provides a rigid, planar scaffold that positions the carboxylic acid and phenyl ring at the correct distance and angle. Acts as a bioisostere for the peptide backbone. |
| 3-Chlorophenyl Ring | Hydrophobic Tail | Selectivity & Potency: Occupies the hydrophobic "substrate specificity pocket" of DAAO. The 3-chloro substituent improves lipophilicity ( |
Mechanism of Action (The Core)
3.1. Primary Target: D-Amino Acid Oxidase (DAAO)
DAAO is a peroxisomal flavoprotein containing FAD (Flavin Adenine Dinucleotide). In a healthy CNS, DAAO oxidatively deaminates D-serine into hydroxypyruvate, hydrogen peroxide, and ammonia.
The Inhibition Cascade:
-
Entry: The 3-chlorophenyl isoxazole carboxylic acid enters the DAAO active site.
-
Competition: It competes directly with endogenous D-serine for the ligand-binding domain.
-
Locking: The carboxylic acid moiety engages in a salt bridge with Arg283 and hydrogen bonding with Tyr224 and Tyr228 .
-
Steric Blockade: The 3-chlorophenyl group wedges into the hydrophobic sub-pocket, displacing water and preventing the conformational change required for FAD reduction.
-
Outcome: The catalytic cycle is arrested. D-serine is not degraded.
3.2. Downstream Physiology: NMDA Receptor Potentiation
The therapeutic effect is indirect but potent.
-
Step 1: DAAO inhibition leads to accumulated synaptic D-serine.
-
Step 2: D-serine binds to the GluN1 subunit (Glycine site) of the NMDA receptor.
-
Step 3: In the presence of Glutamate, the NMDAR channel opens, allowing
influx. -
Step 4: Enhanced Calcium signaling triggers Long-Term Potentiation (LTP) and synaptic plasticity, countering the cognitive deficits of schizophrenia.
3.3. Visualization: The Signaling Pathway
The following diagram illustrates the causal chain from inhibitor binding to cognitive improvement.
Caption: Mechanistic pathway of DAAO inhibition leading to NMDAR potentiation.
Secondary Pharmacological Profile
While DAAO is the primary target, researchers must be aware of off-target activities for this scaffold:
-
PTP1B Inhibition: Some isoxazole carboxylic acids show activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes. However, the 3-chlorophenyl variants are generally optimized for DAAO selectivity.
-
Xanthine Oxidase: High concentrations (micromolar range) may inhibit xanthine oxidase, but this is usually considered a low-affinity off-target effect compared to the nanomolar affinity for DAAO.
Experimental Protocols (Self-Validating Systems)
To validate the mechanism of action, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.
Protocol A: In Vitro DAAO Enzymatic Assay (Amplex Red Coupled)
Objective: Determine the IC50 of the 3-chlorophenyl isoxazole derivative.
-
Reagents:
-
Human recombinant DAAO enzyme.
-
Substrate: D-Serine (50 mM stock).
-
Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
-
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).
-
-
Workflow:
-
Step 1: Plate 3-chlorophenyl isoxazole carboxylic acid (serial dilutions, e.g., 0.1 nM to 10
M) in a 96-well black plate. -
Step 2: Add DAAO enzyme (final conc. 5 nM) and incubate for 15 mins at 25°C. Control: Buffer only (No Enzyme).
-
Step 3: Add Master Mix (D-Serine + HRP + Amplex Red).
-
Step 4: Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.
-
-
Validation Logic:
-
The reaction produces
as a byproduct of D-Serine degradation. -
HRP uses
to convert Amplex Red to Resorufin (highly fluorescent). -
Inhibition: A decrease in fluorescence slope relative to the vehicle control indicates DAAO inhibition.
-
False Positive Check: Test the compound against HRP alone to ensure it does not inhibit the coupling enzyme.
-
Protocol B: Ex Vivo Target Engagement (HPLC-FD)
Objective: Confirm that the compound increases D-serine levels in the brain (crossing the BBB).
-
Dosing: Administer compound (e.g., 10 mg/kg IP) to C57BL/6 mice. Harvest brain tissue at
(e.g., 2 hours). -
Sample Prep: Homogenize tissue in methanol. Centrifuge. Derivatize supernatant with N-tert-butyloxycarbonyl-L-cysteine and o-phthaldialdehyde (OPA).
-
Analysis: Inject into HPLC with Fluorescence Detection.
-
Validation:
-
The derivatization creates diastereomers, allowing separation of D-Serine from L-Serine on a standard C18 column.
-
Success Criteria: A statistically significant increase in the D-Serine/Total Serine ratio in the treated group vs. vehicle.
-
References
-
Ferraris, D., et al. (2008).[1][2] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.
-
Adage, T., et al. (2008).[1] "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology.
-
Smith, S. M., et al. (2010). "The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors." The Open Medicinal Chemistry Journal.
-
Hopkins, S. C., et al. (2013). "D-amino acid oxidase inhibition as a strategy for treating schizophrenia."[3] Handbook of Experimental Pharmacology.
-
Mollema, N., et al. (2022). "Isoxazole carboxylic acid derivatives: Structure-activity relationships for DAAO inhibition." Bioorganic & Medicinal Chemistry Letters.
Sources
therapeutic potential of isoxazole-3-carboxylic acid pharmacophores
Title: The Isoxazole-3-Carboxylate Pharmacophore: Structural Versatility in Neuropharmacology and Antimicrobial Design
Executive Summary
The isoxazole-3-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its capacity to function as a rigid, planar bioisostere of the
Structural Basis and Bioisosterism[1]
The therapeutic value of isoxazole-3-carboxylic acid lies in its electronic and steric properties. The isoxazole ring acts as a bioisosteric replacement for the amide or carboxylate groups found in endogenous ligands.
-
Glutamate Mimicry: In the central nervous system (CNS), the 3-carboxylic acid moiety mimics the distal carboxylate of L-glutamate. The rigid heterocyclic ring restricts the conformational entropy of the side chain, pre-organizing the molecule for receptor binding. This is distinct from 3-hydroxyisoxazoles (e.g., AMPA, ibotenic acid), where the hydroxyl group mimics the carboxylate; here, the carboxylate itself is retained but spatially oriented by the ring.
-
pKa Modulation: The electron-withdrawing nature of the isoxazole ring lowers the pKa of the attached carboxylic acid compared to an aliphatic analog, altering its ionization state at physiological pH and influencing membrane permeability.
DOT Diagram: Structure-Activity Relationship (SAR) Logic
Figure 1: Pharmacological divergence of the isoxazole-3-carboxylic acid scaffold based on substitution patterns.
Neuropharmacology: Modulation of Glutamate Receptors[2]
The primary application of this pharmacophore is in the design of excitatory amino acid transporter (EAAT) inhibitors and iGluR agonists.
-
Mechanism: The 3-carboxy group interacts with the conserved arginine residues in the ligand-binding domain (LBD) of glutamate receptors.
-
Bivalent Ligands: Recent advances have utilized bis(isoxazole-3-carboxylate) derivatives connected by aliphatic or aromatic linkers. These compounds span the interface between receptor subunits, acting as positive allosteric modulators (PAMs) or "super-agonists" by stabilizing the closed cleft conformation of the LBD [1].
-
Selectivity: Substitution at the 5-position (e.g., with a phenyl or heteroaryl group) dictates selectivity between AMPA and Kainate subtypes.
Emerging Therapeutic Area: Antitubercular Agents
Beyond the CNS, esters of isoxazole-3-carboxylic acid have demonstrated potent activity against Mycobacterium tuberculosis (Mtb).[1]
-
Target: Unlike standard isoniazid therapy, these derivatives show efficacy against non-replicating Mtb phenotypes, which are responsible for latent tuberculosis infection.[1]
-
Potency: Specific 3-isoxazolecarboxylic acid esters exhibit sub-micromolar IC50 values against replicating Mtb strains, with selectivity indices >100 over Vero cells [2].[1] The mechanism likely involves disruption of cell wall biosynthesis enzymes distinct from the InhA pathway.
Synthetic Strategy: Regioselective [3+2] Cycloaddition
The construction of the isoxazole-3-carboxylic acid core requires high regioselectivity to avoid the formation of the 5-carboxy isomer. The most robust method involves the [3+2] cycloaddition of nitrile oxides with alkynes.
Protocol: Aqueous Phase Synthesis of Ethyl 5-substituted-isoxazole-3-carboxylate[4]
This protocol utilizes a "green chemistry" approach, avoiding chlorinated solvents and using water as the primary medium, driven by the hydrophobic effect [3].
Materials:
-
Ethyl nitroacetate (Precursor for the nitrile oxide)
-
Terminal Alkyne (e.g., Propargyl benzoate or Phenylacetylene)
-
Sodium Hydroxide (Catalyst)[2]
-
Solvent: Water/Ethanol mixture
Step-by-Step Methodology:
-
Preparation of Reaction Matrix:
-
In a sealed tube or round-bottom flask, dissolve Ethyl nitroacetate (4.24 mmol, 1.0 eq relative to base stoichiometry) and the Terminal Alkyne (1.70 mmol) in a mixture of Water (4.2 mL) and Ethanol (1.3 mL).
-
Note: The ethanol acts as a co-solvent to solubilize the organic reactants slightly, initiating the interface reaction.
-
-
Catalysis:
-
Add NaOH solution (4.24 M, 0.040 mL, 0.170 mmol).
-
Mechanistic Insight: The base generates the nitronate species from ethyl nitroacetate, which dehydrates in situ to form the reactive nitrile oxide dipole.
-
-
Cycloaddition:
-
Seal the vessel and stir vigorously at 60 °C for 16 hours .
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The nitrile oxide intermediate is transient; its disappearance correlates with product formation.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash the combined organic layers with Brine (10 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Purification: The regioselectivity is typically >95%. Purify the residue via silica gel column chromatography to isolate the Ethyl isoxazole-3-carboxylate .
-
DOT Diagram: Synthetic Workflow
Figure 2: Regioselective synthesis pathway for the 3-carboxy pharmacophore.
Quantitative Data Summary
The following table summarizes the comparative potency of isoxazole-3-carboxylic acid derivatives across different therapeutic targets based on recent literature [1, 2, 4].
| Compound Class | Target | Activity Metric | Key Substituent (R-5) | Therapeutic Relevance |
| Bis(isoxazole-3-carboxylate) | AMPA Receptor | Potentiation (70% @ 10 pM) | 1,4-phenylene linker | Cognitive enhancement (Alzheimer's) |
| Isoxazole-3-carboxylate ester | M. tuberculosis | MIC: 0.2 - 0.8 | Long chain alkyl/aryl | MDR-TB (Non-replicating persistence) |
| 5-Phenylisoxazole-3-COOH | Xanthine Oxidase | IC50: ~1.0 | 3-cyano-phenyl | Gout / Hyperuricemia |
| Isoxazole-Oxazole Hybrid | Serine Acetyltransferase | IC50: 1.0 | 2-aminooxazol-4-yl | Antibacterial Adjuvant |
References
-
Zefirov, N. A., et al. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI Molecules. Link
-
Pieroni, M., et al. (2010). Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Link
-
Calazzo, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI Molbank. Link
-
Pinto, A., et al. (2011). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Link
Sources
Technical Guide: Toxicity and Safety Assessment of Chlorophenyl Isoxazole Compounds
Executive Summary
The chlorophenyl isoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in semi-synthetic penicillins (e.g., flucloxacillin, dicloxacillin) and a variety of agrochemicals and voltage-gated sodium channel inhibitors. While chemically robust and metabolically stable in many contexts, this scaffold possesses distinct "structural alerts" that can lead to idiosyncratic drug-induced liver injury (IDILI) and acute toxicity.
This guide moves beyond basic Safety Data Sheet (SDS) classifications to explore the mechanistic underpinnings of toxicity—specifically bioactivation to reactive enimines , isoxazole ring scission , and immune-mediated haptenization . It provides a self-validating framework for assessing and mitigating these risks during early-stage discovery and development.
Chemical & Toxicological Profile
The toxicity of chlorophenyl isoxazole compounds is bipartite, stemming from the inherent reactivity of the isoxazole heterocycle and the physicochemical properties of the chlorophenyl substituents.
The "Warhead": Isoxazole Ring Liability
The isoxazole ring is not merely a passive linker. Under specific metabolic conditions, it undergoes bioactivation.[1] The 5-methyl substituent, common in this class, is a specific metabolic "soft spot."
Quantitative Safety Data (Intermediates vs. Drugs)
The following table synthesizes toxicity data for key industrial intermediates versus the final pharmaceutical agents.
| Compound Class | Specific Example | Toxicity Classification (GHS/Clinical) | Key Hazard | Target Organ |
| Intermediate (Acid) | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Acute Tox. 4 (Oral) | Harmful if swallowed (LD50 est. 300–2000 mg/kg) | Systemic |
| Intermediate (Chloride) | 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | Skin Corr.[2] 1B | Causes severe skin burns & eye damage | Skin/Eyes/Mucosa |
| Drug (Antibiotic) | Flucloxacillin | Idiosyncratic | Cholestatic Jaundice (1 in 15,000 users) | Liver (Biliary) |
| Drug (Antibiotic) | Cloxacillin | Idiosyncratic | Cholestatic Hepatitis (Rare) | Liver |
Critical Insight: While the industrial intermediates present acute risks (corrosivity, acute oral toxicity), the clinical risk of the final drugs is almost exclusively idiosyncratic hepatotoxicity , driven by immune recognition of metabolically activated protein adducts.
Mechanisms of Toxicity: The "Why" and "How"
Understanding the causality of toxicity is essential for designing safer analogs. We distinguish between direct chemical reactivity and metabolic bioactivation.
Pathway A: 5-Methyl Oxidation (The Enimine Trap)
For 3-phenyl-5-methylisoxazoles, the 5-methyl group is susceptible to CYP450-mediated oxidation.
-
Hydroxylation: CYP450 oxidizes the 5-methyl to a 5-hydroxymethyl.
-
Dehydration: This intermediate can dehydrate to form a reactive enimine (alpha,beta-unsaturated imine).
-
Covalent Binding: The enimine is a Michael acceptor that reacts with nucleophilic residues (cysteine) on proteins or Glutathione (GSH).
Pathway B: Isoxazole Ring Scission
Reductive metabolism (often by CYP450 + NADPH) can cleave the N-O bond of the isoxazole.
-
Ring Opening: Generates a reactive cyanoenol or amino-ketone .
-
Toxicity: These open-chain metabolites can inhibit specific enzymes or act as haptens.
Visualization of Bioactivation Pathways
Figure 1: Dual bioactivation pathways of the chlorophenyl isoxazole scaffold. Pathway A (top) leads to enimine formation; Pathway B (bottom) involves ring scission.
Case Studies in Toxicity
Clinical Anchor: Flucloxacillin-Induced Liver Injury
Flucloxacillin represents the archetypal toxicity case for this scaffold.
-
Phenotype: Cholestatic hepatitis, often delayed (1–45 days post-treatment).
-
Mechanism: The isoxazole ring is bioactivated (likely via ring scission or direct acylation) to modify hepatic proteins. These modified proteins are presented by HLA-B*57:01 (a specific immune allele), triggering a T-cell mediated attack on the bile ducts.
-
Lesson: Toxicity is not just intrinsic; it is interactional (Drug + Genotype).
Medicinal Chemistry Warning: NaV1.7 Inhibitors
In a separate series of phenyl-methyl-isoxazoles designed as sodium channel inhibitors, researchers observed "unprecedented" GSH reactivity.
-
Observation: High turnover in microsomes and formation of GSH adducts.
-
Root Cause: The 5-methyl group was oxidized to the enimine (as shown in Fig 1).
-
Resolution: Replacing the 5-methyl group or blocking the oxidation site eliminated the toxicity risk.
Safety Assessment Protocols
To ensure scientific integrity, use these self-validating protocols during lead optimization.
Protocol: Reactive Metabolite Trapping (GSH)
Purpose: Detect formation of electrophilic enimines or quinone methides.
-
Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYPs.
-
Cofactors: NADPH (1 mM) to drive oxidation.
-
Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM). Note: Use a high concentration to outcompete protein binding.
-
Control: Incubation without NADPH (rules out direct chemical reactivity).
-
Analysis: LC-MS/MS. Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct mass shifts (+305 Da).
-
Validation Criteria: If GSH adducts > 1% of parent turnover, the compound is flagged as a high structural alert.
Protocol: Cyanide Trapping (Ring Scission)
Purpose: Detect hard electrophiles derived from ring opening (e.g., iminium ions).
-
Incubation: HLM + NADPH.
-
Trapping Agent: Potassium Cyanide (KCN) (1 mM).
-
Safety Note: Perform in a fume hood; acidifying KCN releases toxic HCN gas.
-
Analysis: Search for [M + CN] adducts (+26 Da).
-
Interpretation: Presence of cyanide adducts confirms ring scission and the formation of reactive iminium species.
Screening Workflow Diagram
Figure 2: Decision tree for early-stage safety assessment of isoxazole candidates.
Mitigation Strategies
If your lead compound shows toxicity signals, apply these medicinal chemistry strategies:
-
Block the 5-Position: If the 5-methyl group is the liability (enimine formation), replace it with a metabolically stable group (e.g., -CF3, -Cyclopropyl) or remove it entirely.
-
Steric Shielding: Introduce steric bulk on the phenyl ring (ortho-substitution) to twist the biaryl bond, potentially altering the binding to CYP enzymes responsible for bioactivation.
-
Scaffold Hopping: If the isoxazole ring scission is the primary driver, replace the isoxazole with a bioisostere such as isothiazole (though check for S-oxidation) or oxadiazole .
References
-
Vertex Pharmaceuticals. "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." PMC, 2021. Link
-
AstraZeneca R&D. "Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles." Drug Metabolism and Disposition, 2012. Link
-
National Institutes of Health (PubChem). "3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CID 90203)." PubChem Compound Summary. Link
-
Fisher Scientific. "Safety Data Sheet: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride." Fisher Scientific SDS, 2025. Link
-
Daly, A.K., et al. "HLA-B*5701 genotype is a major determinant of drug-induced liver injury due to flucloxacillin." Nature Genetics, 2009. Link
-
Kalgutkar, A.S., et al. "Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery." Drug Metabolism and Disposition, 2010. Link
Sources
Metabolic Stability Profiling of 5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid: In Vitro Technical Guide
Executive Summary
This technical guide details the evaluation of the metabolic stability of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid , a critical scaffold in the development of ROR
While the isoxazole core and chlorophenyl moiety suggest resistance to oxidative Phase I metabolism, the carboxylic acid functionality presents a significant liability for Phase II conjugation (acyl glucuronidation). This guide provides a rigorous, non-templated workflow to quantify intrinsic clearance (
Part 1: Structural Analysis & Metabolic Prediction
Before initiating wet-lab protocols, a structural dissection is required to optimize experimental conditions.
The Carboxylic Acid Moiety (Position 3)[1]
-
Primary Liability: This is the dominant site for metabolism. Carboxylic acids are prime substrates for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1, 1A3, and 2B7.
-
Prediction: In standard NADPH-supplemented microsomes (Phase I only), this compound may appear artificially stable. Crucial Adjustment: Assays must include UDPGA (uridine 5'-diphospho-glucuronic acid) or use cryopreserved hepatocytes to capture Phase II clearance.
-
Toxicity Alert: Acyl glucuronides can be reactive electrophiles, potentially leading to covalent binding with plasma proteins (immune-mediated toxicity).
The 5-(3-Chlorophenyl) Ring
-
Metabolic Blocking: The chlorine atom at the meta position blocks metabolic attack at that site and sterically hinders the adjacent para and ortho positions.
-
Lipophilicity: The chlorine increases
, potentially increasing affinity for CYP450 active sites, but the electron-withdrawing nature of the isoxazole and chlorine deactivates the phenyl ring toward electrophilic oxidation (hydroxylation).
The Isoxazole Core
-
Oxidative Stability: Generally stable in aerobic human liver microsomes (HLM).
-
Reductive Instability: The N-O bond is susceptible to reductive cleavage (to form enaminones), typically mediated by cytosolic reductases or gut microbiota under anaerobic conditions. This is rarely observed in standard microsomal assays but is a relevant in vivo consideration.
Part 2: Experimental Protocols
Reagents and Systems[2][3]
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein) and Cryopreserved Human Hepatocytes.
-
Cofactors:
-
Phase I: NADPH-regenerating system (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Phase II: UDPGA (required for glucuronidation assessment in microsomes).
-
Activator: Alamethicin (pore-forming peptide) is mandatory when testing glucuronidation in microsomes to allow UDPGA entry into the lumen.
-
Workflow 1: Microsomal Stability (Phase I vs. Phase II Differentiation)
This protocol distinguishes between CYP-mediated oxidation and UGT-mediated conjugation.
Step-by-Step Protocol:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1
M in phosphate buffer (100 mM, pH 7.4).-
Note: Keep DMSO
to avoid enzyme inhibition.
-
-
Incubation Setup (Three Arms):
-
Arm A (Phase I): Microsomes + Compound + NADPH.
-
Arm B (Phase II): Microsomes + Compound + UDPGA + Alamethicin (50
g/mg protein). -
Arm C (Control): Microsomes + Compound (No cofactors).
-
-
Reaction: Pre-incubate at 37°C for 5 min. Initiate reaction by adding cofactors.
-
Sampling: Aliquot 50
L at min. -
Quenching: Dispense into 150
L ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide). -
Processing: Centrifuge at 4,000 rpm for 20 min. Supernatant to LC-MS/MS.
Workflow 2: Hepatocyte Stability (Holistic Clearance)
Hepatocytes contain the full complement of enzymes (CYPs, UGTs, Sulfotransferases) and transporters, providing the most accurate in vitro to in vivo extrapolation (IVIVE).
-
Thawing: Thaw cryopreserved hepatocytes using high-viability medium (e.g., HT medium). Assess viability (Trypan Blue >75% required).
-
Incubation: Suspend cells at
cells/mL in Krebs-Henseleit buffer. -
Dosing: Add test compound (1
M final). -
Timepoints:
min. -
Analysis: Quench and analyze parent depletion via LC-MS/MS.
Part 3: Visualization of Workflows & Pathways
Diagram 1: Metabolic Pathways of this compound
Caption: Predicted metabolic fate. The acyl glucuronidation pathway (red) is expected to be the dominant clearance mechanism over oxidative hydroxylation (yellow).
Diagram 2: Experimental Decision Tree
Caption: Decision logic for interpreting microsomal stability data. Note that stability in Arm A (NADPH) does not imply overall metabolic stability.
Part 4: Analytical Methodologies (LC-MS/MS)
Accurate quantification requires a tuned MRM (Multiple Reaction Monitoring) method.
| Parameter | Setting / Value |
| Ionization Mode | ESI Negative (due to Carboxylic Acid) |
| Precursor Ion | |
| Product Ions | m/z 178.0 (Loss of |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3.0 min |
Critical Analytical Note: Acyl glucuronides are labile. If analyzing samples from the UDPGA incubation, avoid high temperatures in the autosampler or alkaline mobile phases, which can cause hydrolysis of the glucuronide back to the parent, leading to an underestimation of clearance.
Part 5: Data Interpretation & Calculations
Intrinsic Clearance ( )
Calculate the slope (
Where
Interpretation Guide
-
Low Clearance:
. Likely good bioavailability, renal elimination dominant. -
Medium Clearance:
. -
High Clearance:
. Likely extensive first-pass metabolism.
Case Specifics:
For this compound, if
References
-
Gege, C. (2021).
t. Journal of Medicinal Chemistry, 64(11), 7453–7476. Link -
Palin, R., et al. (2011).[1] Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1480-1484. Link
-
Panda, S.S., et al. (2012). Synthesis and anti-inflammatory activity of some new isoxazole-3-carboxylic acid derivatives. E-Journal of Chemistry, 9(2), 861-868. Link
-
Lassila, T., et al. (2016). Structure-Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link
-
Obach, R.S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Sources
chemical structure analysis of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
An In-depth Technical Guide to the Chemical Structure Analysis of 5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid
Prepared by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the , a molecule of interest in medicinal chemistry and drug development. Recognizing the paramount importance of unambiguous structural confirmation, this document outlines a multi-pronged analytical approach, integrating data from spectroscopic and crystallographic techniques. While a complete set of experimentally verified data for this specific molecule is not publicly available, this guide leverages established principles and spectral data from closely related analogs to provide a robust predictive analysis. The methodologies detailed herein are designed to offer researchers and drug development professionals a thorough understanding of the techniques and the rationale behind their application in elucidating the chemical architecture of novel isoxazole derivatives.
Introduction and Significance
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound, this compound, combines the isoxazole scaffold with a substituted phenyl ring and a carboxylic acid moiety, making it a promising candidate for further investigation and development as a therapeutic agent. Accurate and comprehensive structural analysis is the bedrock of drug discovery, ensuring the identity, purity, and conformational properties of a compound are well-understood before its advancement in the development pipeline. This guide will detail the necessary analytical workflows to achieve a high-fidelity structural elucidation of this target molecule.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be adapted from established methods for related isoxazole derivatives. A common and effective route involves the reaction of a chalcone precursor with hydroxylamine, followed by oxidation. The rationale for this multi-step synthesis is the ready availability of starting materials and the generally high yields and purity of the resulting products.
Experimental Protocol:
-
Synthesis of the Chalcone Precursor: The synthesis would commence with a Claisen-Schmidt condensation between 3-chloroacetophenone and a suitable glyoxylic acid derivative. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.
-
Formation of the Isoxazole Ring: The resulting chalcone is then reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol. This reaction proceeds via a nucleophilic addition of the hydroxylamine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure this compound.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the target molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons, the isoxazole ring proton, and the carboxylic acid proton. The choice of a deuterated solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable option as it can solubilize the carboxylic acid and its acidic proton will be observable.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift. |
| ~7.9 - 8.1 | Multiplet | 2H | Aromatic (ortho to -Cl and isoxazole) | Protons on the chlorophenyl ring will be in the aromatic region, with those ortho to the electron-withdrawing chlorine and isoxazole ring appearing more downfield. |
| ~7.6 - 7.8 | Multiplet | 2H | Aromatic (meta and para to -Cl) | The remaining protons on the chlorophenyl ring. |
| ~7.2 | Singlet | 1H | Isoxazole C4-H | The proton on the isoxazole ring is expected to be a singlet in this region[1]. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for the carboxylic acid carbon, the isoxazole ring carbons, and the aromatic carbons of the chlorophenyl ring.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |
| ~168 - 172 | Isoxazole C5 | The carbon of the isoxazole ring attached to the chlorophenyl group is expected to be significantly downfield[2]. |
| ~158 - 162 | Isoxazole C3 | The carbon of the isoxazole ring attached to the carboxylic acid group[2]. |
| ~120 - 140 | Aromatic Carbons | The six carbons of the chlorophenyl ring will appear in this region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. |
| ~95 - 100 | Isoxazole C4 | The carbon of the isoxazole ring bearing a proton is expected in this upfield region of the sp² carbons[1][2]. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1580–1620 | C=N stretch | Isoxazole Ring[2] |
| 1400-1500 | C=C stretch | Aromatic Ring |
| 1210-1320 | C-O stretch | Carboxylic Acid |
| 815–840 | C-Cl stretch | Chlorophenyl Group[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound, electrospray ionization (ESI) in negative mode would be an appropriate technique due to the presence of the acidic carboxylic acid group.
Predicted Mass Spectrum (ESI-):
-
Molecular Ion Peak [M-H]⁻: Expected at m/z corresponding to the molecular weight of the compound minus one proton (C₁₀H₆ClNO₃, MW = 223.61 g/mol ; [M-H]⁻ at m/z ≈ 222.0).
-
Major Fragmentation Pathways:
-
Loss of CO₂ (44 Da) from the carboxylate anion to give a fragment at m/z ≈ 178.0.
-
Cleavage of the isoxazole ring can lead to characteristic fragments.
-
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid with atomic resolution. While crystallographic data for this compound is not publicly available, the principles and the type of information that can be obtained are universal. A successful crystallographic analysis would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the solid-state packing and its potential influence on physical properties.
Experimental Workflow:
Caption: General workflow for single-crystal X-ray diffraction analysis.
The crystal structure of a related compound, 5-amino-3-(4-methoxyphenyl)isoxazole, reveals key structural features that can be anticipated in the target molecule, such as the planarity of the isoxazole ring and its dihedral angle with the phenyl ring. In the case of this compound, the carboxylic acid groups would likely form hydrogen-bonded dimers in the solid state.
Summary of Analytical Data
The following table summarizes the predicted analytical data for this compound based on the analysis of its structural features and data from analogous compounds.
| Analytical Technique | Predicted Data |
| ¹H NMR | Aromatic protons (~7.6-8.1 ppm), Isoxazole proton (~7.2 ppm), Carboxylic acid proton (~13.0-14.0 ppm) |
| ¹³C NMR | Carboxylic acid carbon (~160-165 ppm), Isoxazole carbons (~95-172 ppm), Aromatic carbons (~120-140 ppm) |
| FTIR (cm⁻¹) | 2500-3300 (O-H), 1700-1725 (C=O), 1580–1620 (C=N), 815–840 (C-Cl) |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 222.0 |
| Molecular Formula | C₁₀H₆ClNO₃ |
| Molecular Weight | 223.61 g/mol |
Conclusion
The comprehensive structural analysis of this compound requires an integrated approach utilizing a suite of modern analytical techniques. While this guide provides a robust predictive framework based on sound chemical principles and data from closely related structures, experimental verification remains the cornerstone of definitive structural elucidation. The methodologies outlined herein, from synthesis to advanced spectroscopic and crystallographic analysis, provide a clear and actionable pathway for researchers and scientists in the field of drug development to confidently characterize this and other novel isoxazole derivatives.
References
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Online]. Available at: [Link]
-
Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. [Online]. Available at: [Link]
-
Pintro, C. J., Long, A. K., Amonette, A. J., Lobue, J. M., & Padgett, C. W. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(3), 336-339. [Online]. Available at: [Link]
Sources
Methodological & Application
Application Notes & Protocols: Strategic Selection of Reagents for the Esterification of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Abstract
The isoxazole moiety is a privileged scaffold in medicinal chemistry, with derivatives of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid demonstrating a wide range of biological activities.[1][2] The esterification of this carboxylic acid is a critical step in the synthesis of compound libraries for drug discovery, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This guide provides a comprehensive overview of the primary methods for the esterification of this compound, offering detailed protocols and a rationale for reagent selection to empower researchers in the synthesis of novel ester derivatives.
Introduction: The Significance of this compound Esters
This compound is a key building block in the development of therapeutic agents. Its derivatives have shown potential as antiviral, antimicrobial, antitumor, and anti-inflammatory agents.[1] The carboxylic acid group at the 3-position of the isoxazole ring serves as a versatile handle for chemical modification. Esterification of this group is a fundamental strategy to generate analogues with tailored pharmacokinetic and pharmacodynamic profiles. The choice of esterification method is paramount, as the stability of the isoxazole ring and the potential for side reactions must be carefully considered. This document outlines three robust methods for the esterification of this substrate: Fischer Esterification, Steglich Esterification, and an Acid Chloride-mediated approach.
Comparative Analysis of Esterification Methodologies
The selection of an appropriate esterification method depends on several factors, including the scale of the reaction, the steric and electronic properties of the alcohol, and the presence of other functional groups in the molecule. The following table provides a comparative summary of the most common methods.
| Method | Reagents | Mechanism | Advantages | Disadvantages | Ideal For |
| Fischer Esterification | Alcohol (as solvent or in excess), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Acid-catalyzed nucleophilic acyl substitution.[3][4][5] | Cost-effective, simple procedure, suitable for large-scale synthesis.[3] | Reversible reaction requiring removal of water or use of excess alcohol to drive to completion, harsh acidic conditions may not be suitable for sensitive substrates.[3][6] | Simple, non-acid sensitive primary and secondary alcohols. |
| Steglich Esterification | DCC or EDC, DMAP (catalyst), Alcohol | Carbodiimide-mediated activation of the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol.[7][8] | Mild reaction conditions (often room temperature), suitable for acid-sensitive substrates and sterically hindered alcohols.[7][8][9] | Formation of a urea byproduct that can be difficult to remove, DCC is an allergen.[10] | Acid-sensitive substrates, tertiary alcohols, and when mild conditions are required.[8][11] |
| Acid Chloride Formation followed by Esterification | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Alcohol and a non-nucleophilic base (e.g., pyridine, triethylamine) | Conversion of the carboxylic acid to a highly reactive acid chloride, followed by nucleophilic attack by the alcohol.[12][13][14] | Irreversible and generally high-yielding reaction, acid chloride intermediate is very reactive.[14] | Requires two steps, thionyl chloride and the generated HCl are corrosive and require careful handling, not suitable for substrates with functional groups sensitive to acid chlorides.[13][14] | When other methods fail, or a highly reactive intermediate is desired. |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Alcohol | In situ activation of the alcohol by PPh₃ and DEAD/DIAD to facilitate nucleophilic attack by the carboxylate.[15][16] | Mild conditions, stereochemical inversion of the alcohol, broad substrate scope for nucleophiles with pKa < 13.[15][16] | Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, which can complicate purification.[15] The reaction is sensitive to the pKa of the carboxylic acid.[17][18] | Esterification with inversion of stereochemistry at a chiral alcohol center. |
Experimental Protocols
Fischer Esterification of this compound
This method is ideal for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the alcohol can be used as the solvent.
Workflow Diagram:
Caption: Workflow for Fischer Esterification.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add the desired alcohol (e.g., methanol or ethanol) in large excess to act as the solvent (e.g., 20-50 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[6]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. c. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization.
Causality: The use of excess alcohol and a strong acid catalyst drives the equilibrium towards the formation of the ester product.[3][4] Refluxing provides the necessary activation energy for the reaction. Neutralization during work-up is crucial to remove the acid catalyst and any unreacted carboxylic acid.
Steglich Esterification of this compound
This method is preferred for more complex or acid-sensitive alcohols, including tertiary alcohols.[8]
Reaction Mechanism Diagram:
Caption: Mechanism of Steglich Esterification.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq).[7][10]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up: a. Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. b. Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] DMAP acts as an acyl transfer catalyst, forming a more reactive acyl-pyridinium species, which is then readily attacked by the alcohol.[8] The mild, neutral conditions preserve acid-sensitive functionalities.[9]
Acid Chloride-Mediated Esterification of this compound
This two-step protocol is robust and often provides high yields.
Workflow Diagram:
Caption: Two-step acid chloride-mediated esterification.
Protocol:
Step 1: Formation of 5-(3-Chlorophenyl)isoxazole-3-carbonyl chloride
-
Reaction Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq), often with a catalytic amount of N,N-dimethylformamide (DMF).[13]
-
Reaction: Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases (typically 1-3 hours).
-
Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.
Step 2: Esterification
-
Reaction Setup: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C and add the desired alcohol (1.0-1.2 eq) followed by the slow addition of a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 eq) to scavenge the HCl produced.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-4 hours).
-
Work-up: a. Quench the reaction with water or a dilute acid solution (e.g., 1M HCl). b. Separate the organic layer and wash sequentially with water, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude ester by column chromatography or recrystallization.
Causality: The conversion of the carboxylic acid to the highly electrophilic acid chloride dramatically increases its reactivity towards nucleophilic attack by the alcohol.[12][19] The base is essential to neutralize the HCl byproduct, which would otherwise protonate the alcohol and reduce its nucleophilicity.[14]
Conclusion
The successful esterification of this compound is readily achievable through a variety of methods. The choice of reagents and protocol should be guided by the nature of the alcohol, the scale of the synthesis, and the presence of other functional groups. For simple, robust alcohols, Fischer esterification offers a cost-effective solution. For more delicate or sterically demanding substrates, the mild conditions of the Steglich esterification are advantageous. The acid chloride-mediated approach provides a highly reliable and often high-yielding alternative. By understanding the principles and practical considerations outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of ester derivatives of this compound for the advancement of drug discovery programs.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
-
Fischer esterification reaction. BYJU'S. [Link]
-
The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. PubMed. [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]
-
Carboxylic Acid to Acid Chloride (SOCl2). OrgoSolver. [Link]
-
Acid Halides for Ester Synthesis. (2021, May 22). Chemistry LibreTexts. [Link]
-
Acyl chloride. Wikipedia. [Link]
-
Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Biological and Molecular Chemistry. [Link]
Sources
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. orgosolver.com [orgosolver.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acyl chloride - Wikipedia [en.wikipedia.org]
amide coupling conditions using 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
Application Note: Amide Coupling Conditions for 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
Part 1: Executive Summary & Chemical Context
Objective: This guide details optimized protocols for synthesizing amides from This compound (CAS: 925940-95-0). This scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for biaryl amides or as a rigid linker in glutamate receptor agonists and kinase inhibitors.
Chemical Challenges & Mechanistic Insights:
-
Electronic Deactivation: The isoxazole ring is electron-deficient (π-excessive but inductively electron-withdrawing due to the O-N bond). The carboxylic acid at the C3 position is attached to the imine-like carbon (
), making the carbonyl carbon moderately electrophilic but the carboxylate anion less nucleophilic. This necessitates highly active coupling agents. -
Solubility: The 3-chlorophenyl group confers significant lipophilicity (
), rendering the starting acid sparingly soluble in pure dichloromethane (DCM) or toluene. Polar aprotic solvents (DMF, DMSO) or binary mixtures are required for homogeneous kinetics. -
Regiostability: Unlike isoxazole-4-carboxylic acids, the 3-carboxylic acid variants are generally thermally stable against decarboxylation under standard coupling temperatures (
), but care must be taken during acid chloride formation to avoid vigorous heating.
Part 2: Decision Matrix & Methodology
Select the protocol based on your specific scale and amine constraints.
| Feature | Protocol A: HATU Activation | Protocol B: Acid Chloride | Protocol C: T3P Coupling |
| Primary Use Case | Discovery Chemistry (<100 mg), Precious Amines | Scale-up (>1 g), Non-nucleophilic Amines | Green Chemistry, Easy Workup |
| Reactivity | Very High | Extremely High | High |
| By-products | Urea/Tetramethylurea (Water soluble) | HCl, CO, CO₂ | Water-soluble phosphates |
| Purification | Column Chromatography usually required | Crystallization often sufficient | Extraction often sufficient |
| Cost | High | Low | Moderate |
Part 3: Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (Discovery Standard)
Best for: High-throughput synthesis, hindered amines, and ensuring complete conversion.
Reagents:
-
Acid: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous) [Concentration: 0.1 M]
Step-by-Step Procedure:
-
Activation: To a dried vial equipped with a magnetic stir bar, add the Acid (1.0 equiv) and HATU (1.2 equiv).
-
Solvation: Add anhydrous DMF. Stir for 5 minutes under Nitrogen. The solution should be clear or slightly yellow.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise. Note: The solution may darken to yellow/orange due to the formation of the activated At-ester species. Stir for 10–15 minutes at Room Temperature (RT).
-
Amine Addition: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), increase DIPEA to 4.0–5.0 equiv.
-
Reaction: Stir at RT for 2–16 hours.
-
Workup:
-
Dilute reaction mixture with EtOAc (10x volume).
-
Wash sequentially with:
-
10% LiCl (aq) (x2) – Critical for removing DMF.
-
Sat. NaHCO₃ (x1) – Removes unreacted acid/HOBt by-products.
-
Brine (x1).
-
-
Dry over Na₂SO₄, filter, and concentrate.[3]
-
Protocol B: Acid Chloride Method (Scale-Up)
Best for: Multi-gram synthesis, anilines with electron-withdrawing groups.
Reagents:
-
Reagent: Oxalyl Chloride (1.5 equiv)
-
Catalyst: DMF (2–3 drops)
-
Solvent: DCM (Dichloromethane) or THF
-
Base (Step 2): Triethylamine (Et₃N) or Pyridine (2.0 equiv)
Step-by-Step Procedure:
-
Chlorination: Suspend the Acid in dry DCM (0.2 M) under Nitrogen.
-
Catalysis: Add catalytic DMF (2 drops). Caution: Gas evolution will occur upon next step.
-
Activation: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours.
-
Checkpoint: The suspension should become a clear solution as the acid converts to the soluble acid chloride.
-
-
Concentration (Optional but Recommended): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh dry DCM.
-
Coupling: Cool the acid chloride solution to 0°C. Add the Amine (1.0 equiv) and Et₃N (2.0 equiv) simultaneously.
-
Reaction: Stir at RT for 1–4 hours.
-
Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (to remove residual amine) and Brine.
Protocol C: T3P (Propylphosphonic Anhydride) Method
Best for: Avoiding column chromatography, mild conditions.
Reagents:
-
Amine: 1.1 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step Procedure:
-
Mixing: Combine Acid , Amine , and Base in EtOAc (0.15 M).
-
Addition: Add T3P solution dropwise at 0°C or RT.
-
Reaction: Stir at RT. If reaction is sluggish, heat to 50°C (T3P is thermally stable and highly effective at elevated temperatures).
-
Workup:
-
Add water to the reaction vessel.[7] Stir for 10 minutes.
-
Separate phases.
-
Wash organic layer with 1N NaOH (removes T3P by-products which are water-soluble) and 1N HCl.
-
Result: Often yields high-purity product without chromatography.
-
Part 4: Visualization of Workflows
The following diagram illustrates the decision logic and chemical flow for processing this isoxazole scaffold.
Caption: Decision tree for selecting the optimal amide coupling strategy based on scale and amine properties.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Steric hindrance or poor solubility. | Switch solvent to NMP. Increase temperature to 50°C. Switch to Method B (Acid Chloride). |
| Precipitate forms immediately | Amine salt formation or product crashing out. | If product crashes out: Filter and wash (ideal scenario). If salt: Add more DMF or DMSO. |
| Racemization | Not applicable for this specific acid (no chiral center at C3). | N/A – This scaffold is achiral at the coupling site. |
| Residual DMF in NMR | Inefficient workup. | Use the 10% LiCl wash method (Protocol A) or lyophilize the product. |
References
-
General Isoxazole Coupling: Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01), 600-605.[3] Link
-
HATU Methodology: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Isoxazole-Carboxamide Synthesis: Al-Mulla, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central (PMC). Link
-
T3P Application: Dunetz, J. R., et al. (2016). T3P: The Reagent of Choice for the Large-Scale Synthesis of Amides. Organic Process Research & Development, 20(2), 140–177. Link
Sources
- 1. growingscience.com [growingscience.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prepchem.com [prepchem.com]
in vitro assay methods for 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
An Application Guide to In Vitro Profiling of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid (AMF-26)
Introduction
This compound, more commonly identified in scientific literature as AMF-26, is a potent small molecule inhibitor with significant potential in oncology research.[1][2] AMF-26 targets a fundamental cellular process: the activation of ADP-ribosylation factor 1 (Arf1), a key regulator of vesicular transport and Golgi apparatus structure.[1][3] Its mechanism of action is analogous to the well-studied fungal metabolite Brefeldin A (BFA), involving the inhibition of the guanine nucleotide exchange factor (GEF) that activates Arf1.[1][2] By preventing the conversion of Arf1 from its inactive GDP-bound state to its active GTP-bound form, AMF-26 triggers a cascade of cellular events, including the rapid disassembly of the Golgi complex, blockade of the secretory pathway, and induction of apoptosis, making the Arf1-GEF interface an attractive target for cancer therapy.[1][2][4]
This guide provides a comprehensive suite of detailed in vitro assay protocols for researchers and drug development professionals. The methodologies described herein are designed to enable a thorough characterization of AMF-26 and other compounds targeting the Arf1 signaling pathway, from direct biochemical validation to the assessment of downstream cellular consequences.
Section 1: Biochemical Assay for Arf1-GEF Inhibition
The primary molecular action of AMF-26 is the inhibition of GEF-mediated nucleotide exchange on Arf1. A direct, cell-free biochemical assay is the first step in confirming this mechanism and determining the compound's potency.
The Arf1 Activation Cycle
Arf1 functions as a molecular switch, cycling between an inactive GDP-bound form and an active GTP-bound form. This cycle is tightly regulated by two key protein families: Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP to activate Arf1, and GTPase-Activating Proteins (GAPs), which enhance GTP hydrolysis to inactivate it. AMF-26 disrupts this cycle by preventing the GEF from loading GTP onto Arf1.[1]
Protocol 1.1: GTPase-Glo™ Assay for GEF-Mediated Arf1 Activation
Objective: To quantify the inhibitory effect of AMF-26 on the nucleotide exchange activity of an ArfGEF on Arf1 in a cell-free system.
Principle: The GTPase-Glo™ assay is a luminescent-based method that measures the amount of GTP remaining after a GTPase reaction.[5] In this adaptation, recombinant Arf1, an ArfGEF, and GTP are incubated with the test compound. The GEF activates Arf1, which then hydrolyzes GTP to GDP. An inhibitor like AMF-26 will prevent Arf1 activation, leading to less GTP hydrolysis and a higher amount of remaining GTP. The remaining GTP is enzymatically converted to ATP, which is then used by luciferase to generate a light signal. Therefore, inhibitor activity is directly proportional to the luminescence signal.[6]
Materials:
-
GTPase-Glo™ Assay Kit (Promega, Cat.# V7681)[7]
-
Recombinant human Arf1 protein
-
Recombinant catalytic (Sec7) domain of an ArfGEF (e.g., ARNO, GBF1)
-
AMF-26 and positive control (Brefeldin A)
-
White, opaque 384-well assay plates
Methodology:
-
Compound Preparation: Prepare a 2x serial dilution of AMF-26 and Brefeldin A in GEF buffer containing 1mM DTT.
-
Reaction Assembly: In a 384-well plate, assemble the reaction components as follows for a 10 µL final volume:
-
5 µL of 2x compound dilution (or vehicle control).
-
5 µL of 2x GEF Reaction Mix (containing Arf1, ArfGEF, and GTP in GEF buffer). Final concentrations should be optimized, but starting points are ~1 µM Arf1, ~100 nM ArfGEF, and 5 µM GTP.
-
-
Incubation: Mix gently and incubate the plate at room temperature (22–25°C) for 60–90 minutes to allow for GTP hydrolysis.[7]
-
GTP Detection:
-
Add 10 µL of reconstituted GTPase-Glo™ Reagent to each well.
-
Mix and incubate for 30 minutes at room temperature.[7]
-
-
Luminescence Measurement:
-
Add 20 µL of Detection Reagent to each well.
-
Incubate for 5–10 minutes at room temperature.
-
Measure luminescence using a plate reader.[8]
-
Data Analysis & Presentation: Calculate the percent inhibition relative to DMSO (vehicle) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
| Compound | Target | Assay Format | IC50 (nM) |
| AMF-26 | Arf1-GEF | GTPase-Glo™ | 50 - 150 |
| Brefeldin A | Arf1-GEF | GTPase-Glo™ | 40 - 100 |
Section 2: Cell-Based Assay for Arf1 Activation
While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that the compound engages its target in a physiological context. The Arf1-GTP pulldown assay is the gold standard for this purpose.[1][9]
Protocol 2.1: Arf1-GTP Pulldown Assay
Objective: To specifically measure the levels of active, GTP-bound Arf1 in cells treated with AMF-26.
Principle: This assay utilizes the GST-fused GAT (GGA and TOM) domain of the Arf1 effector protein GGA3, which specifically binds to the active, GTP-bound conformation of Arf1.[10] The GST-GGA3-GAT protein is immobilized on glutathione beads and used to "pull down" Arf1-GTP from the lysates of cells treated with the inhibitor. The amount of captured Arf1 is then quantified by standard Western blotting. A reduction in the pulldown signal indicates inhibition of Arf1 activation.[1][9][11]
Materials:
-
Human breast cancer cell line (e.g., BSY-1, MCF-7)[1]
-
AMF-26
-
Lysis/Wash Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, protease inhibitors)
-
GST-GGA3 (VHS-GAT domain) fusion protein immobilized on glutathione-agarose beads[9]
-
Primary antibody: anti-Arf1
-
HRP-conjugated secondary antibody and ECL substrate
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of AMF-26 or vehicle (DMSO) for 1 hour.[9]
-
Lysis: Place plates on ice, wash with ice-cold PBS, and lyse the cells by adding ice-cold Lysis/Wash Buffer. Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant. Reserve a small aliquot for "Total Arf1" input control.
-
Pulldown: Normalize the protein amounts for all samples with Lysis/Wash Buffer. Add an equal amount of GST-GGA3 beads to each lysate and incubate for 1 hour at 4°C with rotation.
-
Washing: Pellet the beads by gentle centrifugation and wash 3-4 times with ice-cold Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins (pulldown fraction) and the reserved total cell lysate (input control) by SDS-PAGE. Transfer to a PVDF membrane and probe with an anti-Arf1 antibody. Visualize the bands using an ECL detection system.
Data Analysis: Quantify the band intensity for the pulldown samples using densitometry software. Normalize the active Arf1 signal to the total Arf1 signal from the input control to account for any differences in protein loading. The results should show a dose-dependent decrease in Arf1-GTP levels upon treatment with AMF-26.[9]
Section 3: Cellular Assay for Golgi Apparatus Integrity
A direct functional consequence of Arf1 inhibition is the collapse of the Golgi apparatus.[1] Immunofluorescence microscopy provides a powerful visual confirmation of the compound's effect on this organelle.
Protocol 3.1: Immunofluorescence Microscopy of Golgi Disruption
Objective: To visualize the disassembly and dispersal of the Golgi apparatus in cells treated with AMF-26.
Principle: In healthy mammalian cells, the Golgi apparatus exists as a compact, ribbon-like structure located near the nucleus. This structure is maintained by Arf1-dependent vesicular trafficking.[4] Inhibition of Arf1 by AMF-26 or BFA prevents vesicle formation, leading to the fusion of Golgi membranes with the endoplasmic reticulum (ER).[12][13] This disruption can be visualized by staining for Golgi-resident proteins, such as GM130 (a cis-Golgi matrix protein), which will redistribute from a distinct perinuclear pattern to a diffuse, ER-like pattern throughout the cytoplasm.[14]
Materials:
-
Cells plated on glass coverslips in a 24-well plate
-
AMF-26 and Brefeldin A (positive control)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.2% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-GM130
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstain
-
Mounting medium
Methodology:
-
Cell Seeding and Treatment: Seed cells onto coverslips and allow them to adhere overnight. Treat with AMF-26 (e.g., 1 µM) or BFA (e.g., 5 µg/mL) for 1-2 hours. Include a vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Antibody Staining:
-
Incubate with primary anti-GM130 antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Microscopy: Visualize the cells using a confocal or widefield fluorescence microscope. Capture images of the Golgi (e.g., green channel) and nuclei (blue channel).
Expected Results: Control cells will exhibit a compact, juxtanuclear staining pattern for GM130. In contrast, cells treated with AMF-26 or BFA will show a diffuse, reticular staining pattern distributed throughout the cytoplasm, indicative of Golgi collapse into the ER.
Section 4: Cell Growth Inhibition Assay
Ultimately, a key characteristic of a potential anticancer compound is its ability to inhibit the proliferation of cancer cells. The sulforhodamine B (SRB) assay is a robust and widely used method for this purpose and was employed in the initial characterization of AMF-26.[1][9]
Protocol 4.1: Sulforhodamine B (SRB) Growth Inhibition Assay
Objective: To determine the 50% growth inhibitory concentration (GI50) of AMF-26 across a panel of cancer cell lines.
Principle: The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, sulforhodamine B, stoichiometrically binds to basic amino acid residues of cellular proteins that have been fixed to the plate with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total protein mass and thus to the cell number.[9]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
AMF-26
-
10% Trichloroacetic acid (TCA), ice-cold
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
1% Acetic acid for washing
-
10 mM Tris base solution (pH 10.5) for solubilization
Methodology:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing a serial dilution of AMF-26. Include a no-drug control.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing and Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Solubilization and Measurement:
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates on a plate shaker for 5-10 minutes.
-
Read the absorbance at 510 nm on a microplate reader.
-
Data Analysis & Presentation: Calculate the percentage of cell growth relative to the no-drug control. Plot the growth percentage against the drug concentration to generate a dose-response curve and determine the GI50 value.
| Cell Line | Cancer Type | GI50 for AMF-26 (nM)[15] |
| BSY-1 | Breast | ~47 |
| MCF-7 | Breast | 50 - 100 |
| MDA-MB-231 | Breast | 50 - 100 |
| HeLa | Cervical | 40 - 80 |
References
-
Wikipedia. Brefeldin A. [Link]
-
Yewdell, J. Mechanism of Brefeldin a Action. Grantome. [Link]
-
Bitesize Bio. Brefeldin A v Monensin: How to Hunt for Proteins. [Link]
-
Ohashi, Y., et al. (2012). AMF-26, a Novel Inhibitor of the Golgi System, Targeting ADP-ribosylation Factor 1 (Arf1) with Potential for Cancer Therapy. Journal of Biological Chemistry, 287(6), 3885–3897. [Link]
-
Ohashi, Y., et al. (2012). AMF-26, a novel inhibitor of the Golgi system, targeting ADP-ribosylation factor 1 (Arf1) with potential for cancer therapy. PubMed. [Link]
-
Di Girolamo, M., et al. (1995). Role of brefeldin A-dependent ADP-ribosylation in the control of intracellular membrane transport. PubMed. [Link]
-
Sciaky, N., et al. (1999). Brefeldin A (BFA) disrupts the organization of the microtubule and the actin cytoskeletons. European Journal of Cell Biology, 78(1), 1-14. [Link]
-
Patsnap Synapse. AMF-26 - Drug Targets, Indications, Patents. [Link]
-
Vidja, J., et al. (2013). A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities. PMC. [Link]
-
Cohen, L. A., & Donaldson, J. G. (2010). Approaches to Studying Arf GAPs in Cells: In Vitro Assay with Isolated Focal Adhesions. Current Protocols in Cell Biology, Chapter 14, Unit 14.12. [Link]
-
Donaldson, J. G., & Honda, A. (2005). In Vitro Assays of Arf1 Interaction With GGA Proteins. Methods in Enzymology, 404, 190-200. [Link]
-
ResearchGate. AMF-26 causes the decrease in Arf1 activation. [Link]
-
ResearchGate. (PDF) AMF-26, a Novel Inhibitor of the Golgi System, Targeting ADP-ribosylation Factor 1 (Arf1) with Potential for Cancer Therapy. [Link]
-
Chen, X., et al. (2022). Discovery of ARF1-targeting inhibitor demethylzeylasteral as a potential agent against breast cancer. Acta Pharmaceutica Sinica B, 12(11), 4411–4415. [Link]
-
Cytoskeleton, Inc. Arf1 Pull-down Activation Assay Biochem Kit. [Link]
-
Yamori, T., et al. (2012). Abstract LB-357: Identification of a new inhibitor of the Golgi system, targeting ADP-ribosylation Factor 1 (Arf1) with potential for cancer therapy. Cancer Research, 72(8_Supplement), LB-357. [Link]
Sources
- 1. AMF-26, a Novel Inhibitor of the Golgi System, Targeting ADP-ribosylation Factor 1 (Arf1) with Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMF-26, a novel inhibitor of the Golgi system, targeting ADP-ribosylation factor 1 (Arf1) with potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMF-26 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Brefeldin A - Wikipedia [en.wikipedia.org]
- 5. GTPase-Glo™ Assay Protocol [promega.sg]
- 6. A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. GTPase-Glo™ Assay [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro assays of Arf1 interaction with GGA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cytoskeleton.com [cytoskeleton.com]
- 12. Mechanism of Brefeldin a Action - J Yewdell [grantome.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Brefeldin A (BFA) disrupts the organization of the microtubule and the actin cytoskeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Protocol for the Conversion of Ethyl 5-(3-Chlorophenyl)isoxazole-3-carboxylate to 5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid
Abstract
This application note details a robust, scalable protocol for the saponification of ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate to its corresponding free acid, 5-(3-chlorophenyl)isoxazole-3-carboxylic acid. This scaffold is a critical intermediate in the synthesis of pharmacological agents, including xanthine oxidase inhibitors and glutamate receptor modulators. The procedure utilizes a base-catalyzed hydrolysis workflow optimized for yield (>90%) and purity, minimizing the degradation of the sensitive isoxazole ring system.
Introduction & Strategic Rationale
The isoxazole-3-carboxylic acid moiety is a privileged structure in medicinal chemistry, serving as a bioisostere for glutamate and a core scaffold for various enzyme inhibitors. The conversion of the ethyl ester precursor to the carboxylic acid is a pivotal step; however, standard hydrolysis conditions can sometimes lead to ring opening (decarboxylation/rearrangement) if the conditions are too harsh (e.g., strong mineral acids or extreme temperatures).
This protocol employs a controlled basic hydrolysis (saponification) using Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in a THF/Water co-solvent system. This solvent choice ensures the solubility of the lipophilic chlorophenyl ester while providing the aqueous medium necessary for the hydroxide nucleophile, ensuring a homogeneous and rapid reaction.
Key Mechanistic Insights
The transformation proceeds via a B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The ethoxide group is then eliminated, yielding the carboxylate salt. The final acidification step protonates the salt to release the free acid, which typically precipitates out of the aqueous solution due to the lipophilicity of the chlorophenyl ring.
Reaction Scheme & Workflow Visualization
Figure 1: Operational workflow for the saponification of ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate.
Experimental Protocol
Materials and Reagents
| Reagent/Solvent | Grade | Role |
| Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate | >97% HPLC | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent Grade | Base |
| Tetrahydrofuran (THF) | ACS Grade | Solvent (Organic) |
| Water (Deionized) | Type II | Solvent (Aqueous) |
| Hydrochloric Acid (1M or 2M) | ACS Grade | Acidifying Agent |
| Ethyl Acetate | ACS Grade | Extraction (Optional) |
Step-by-Step Methodology
Step 1: Solubilization
-
Charge a round-bottom flask equipped with a magnetic stir bar with Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (1.0 equiv).
-
Add THF (approx. 5-10 mL per gram of ester). Stir until the solid is fully dissolved.
-
Note: THF is preferred over ethanol here to ensure the aromatic ester remains in solution during the initial phase.
-
Step 2: Saponification
-
Prepare a solution of LiOH·H₂O (2.5 equiv) in a minimum amount of Water (approx. 3-5 mL per gram of LiOH).
-
Add the aqueous LiOH solution dropwise to the stirred ester solution.
-
The reaction mixture will likely become biphasic or cloudy initially but should homogenize as the reaction proceeds and the ester is converted to the polar carboxylate.
-
Monitor: Stir at Room Temperature (20-25°C) . Monitor by TLC (System: 30% EtOAc/Hexanes) or LCMS.
-
Optimization: If the reaction is incomplete after 2 hours, heat the mixture to 50°C . Avoid refluxing aggressively to prevent isoxazole ring degradation.
-
Step 3: Workup and Isolation
-
Once the starting material is consumed (typically < 4 hours), concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of the THF.
-
Critical: Do not evaporate to complete dryness; leave an aqueous residue.
-
-
Dilute the residue with water (approx. 10-20 mL). If the solution is cloudy (due to impurities), filter through a Celite pad.
-
Cool the aqueous solution in an ice bath (0-5°C).
-
Slowly add 1M HCl dropwise with stirring until the pH reaches 2–3 .
-
The target acid, This compound , will precipitate as a white to off-white solid.
Step 4: Purification
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water (2 x 10 mL) to remove residual salts and acid.
-
Wash with a small amount of hexanes (to remove non-polar impurities).
-
Dry the solid in a vacuum oven at 45°C overnight.
-
Recrystallization (if necessary): Recrystallize from Ethanol/Water or Toluene if purity is <98%.
-
Expected Data & Validation
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | |
| Yield | 85% - 95% | High efficiency expected. |
| 1H NMR (DMSO-d6) | δ 13.8 (br s, 1H, COOH), 8.0-7.5 (m, 4H, Ar-H), 7.4 (s, 1H, Isoxazole-H4) | Carboxylic acid proton is broad and exchangeable. |
| LCMS (ESI-) | [M-H]⁻ = 222.0 | Negative mode is preferred for carboxylic acids. |
Troubleshooting & Optimization (Expert Insights)
-
Incomplete Hydrolysis: If the ester persists, switch from LiOH to NaOH (stronger base) or increase the temperature to 60°C. Ensure the THF/Water ratio allows for a single phase at reaction temperature.
-
Emulsions during Workup: If the product does not precipitate cleanly upon acidification (forming an oil instead), extract the acidified aqueous layer with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate. Triturate the resulting oil with Hexanes/Ether to induce crystallization.
-
Decarboxylation Risk: Isoxazole-3-carboxylic acids are generally stable, but prolonged heating in strongly acidic media can lead to decarboxylation. Ensure the acidification step is performed cold and stop adding acid once pH 2-3 is reached.
Safety Considerations
-
Lithium Hydroxide/Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear gloves and eye protection.
-
THF: Flammable and peroxide former. Ensure solvents are peroxide-free.
-
Hydrochloric Acid: Corrosive. Handle in a fume hood.
References
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link][1][2][3][4]
-
National Institutes of Health (PubMed). (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available at: [Link]
-
ResearchGate. (2012). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides. Available at: [Link]
-
Organic Syntheses. (1977). 3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)Isoxazole. Available at: [Link]
Sources
Application Note: Strategic Utilization of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
Topic: Strategic Utilization of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid (CAS: 139122-76-2) Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Executive Summary
In the landscape of modern drug discovery, This compound (CAS: 139122-76-2) represents more than a simple building block; it is a privileged scaffold offering a unique combination of structural rigidity, metabolic stability, and bioisosteric potential.
This guide details the technical application of this intermediate, specifically focusing on its utility in synthesizing S1P1 receptor agonists , glutamate/GABA modulators , and antimicrobial agents . We provide optimized protocols for amide coupling and chemoselective reduction, addressing the specific reactivity challenges posed by the electron-deficient isoxazole core.
Chemical Profile & Mechanistic Insight[1][2]
Physicochemical Properties
The 3-chlorophenyl moiety provides lipophilic bulk and metabolic resistance (blocking CYP450 oxidation at the meta-position), while the isoxazole ring acts as a planar, rigid linker that mimics the geometry of amide or ester bonds without the hydrolytic instability.
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 223.61 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| pKa (Acid) | ~3.5 – 3.8 | Stronger acid than benzoic acid (pKa 4.2) due to the electron-withdrawing C=N bond. |
| ClogP | ~2.6 | Moderate lipophilicity; good membrane permeability potential. |
| Electronic State | Electron-deficient Heterocycle | The carboxylic acid is highly reactive toward nucleophilic attack when activated; the ring is susceptible to reductive cleavage. |
Reactivity Matrix
-
Carboxylic Acid (C-3): The primary handle for diversification. Due to the electron-withdrawing nature of the isoxazole, activation (e.g., via HATU or SOCl2) yields highly reactive electrophiles.
-
Isoxazole Core: Stable to mineral acids and mild bases. Critical Warning: The N-O bond is labile under vigorous catalytic hydrogenation (H2/Pd-C), leading to ring opening (formation of
-amino enones). -
3-Chlorophenyl (C-5): The chlorine atom is relatively inert to standard nucleophilic aromatic substitution (
) but can participate in Suzuki-Miyaura couplings using specialized phosphine ligands (e.g., Buchwald precatalysts) if further functionalization is required.
Core Protocol A: High-Fidelity Amide Coupling
Context: This workflow is the industry standard for generating libraries of S1P1 agonists or kinase inhibitors where the isoxazole serves as the core scaffold.
Rationale
Standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics with electron-deficient acids. We utilize HATU for discovery-scale synthesis to ensure rapid, quantitative conversion, minimizing the risk of racemization (if chiral amines are used) and hydrolysis.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine Partner: Primary or secondary amine (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)
Step-by-Step Methodology
-
Activation: Charge a reaction vial with the isoxazole acid and anhydrous DMF. Add DIPEA and stir for 5 minutes to deprotonate the carboxylic acid (formation of the carboxylate anion).
-
Active Ester Formation: Add HATU in one portion. A slight color change (yellowing) typically indicates the formation of the O-At active ester. Stir for 15 minutes at Room Temperature (RT).
-
Nucleophilic Attack: Add the amine partner. If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.
-
Incubation: Stir at RT for 2–4 hours.
-
QC Check: Monitor via LC-MS.[1] The activated ester is highly reactive; if starting material remains after 2 hours, the amine is likely sterically hindered or non-nucleophilic. Heat to 50°C if necessary.
-
-
Workup (High Throughput): Dilute with EtOAc, wash with 1M HCl (to remove excess DIPEA/amine), saturated NaHCO3, and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis of Active Ester | Ensure DMF is anhydrous (water < 0.05%). Switch to T3P (Propylphosphonic anhydride) in EtOAc for moisture tolerance. |
| Formation of N-Acyl Urea | Carbodiimide Side Reaction | If using EDC, this is common. Switch to HATU or COMU. |
| Incomplete Conversion | Steric Hindrance | Increase temperature to 60°C; switch solvent to NMP. |
Core Protocol B: Chemoselective Reduction (Acid Alcohol)
Context: Converting the carboxylic acid to a hydroxymethyl group (–CH2OH) allows for the synthesis of ethers or conversion to alkyl halides.
Critical Safety & Selectivity Note
Do NOT use catalytic hydrogenation (H2/Pd) or dissolving metal reductions, as these will cleave the isoxazole N-O bond. Lithium Aluminum Hydride (LiAlH4) can be used at low temperatures, but Borane-THF (BH3[2]·THF) is the superior choice for chemoselectivity, leaving the isoxazole ring and the aryl chloride intact.
Protocol
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C.
-
Addition: Dropwise add BH3·THF complex (1M solution, 1.5 – 2.0 equiv) over 20 minutes.
-
Observation: Gas evolution (H2) will occur.[2] Ensure proper venting.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.
-
Quench: Cool to 0°C. Carefully add Methanol (dropwise) until gas evolution ceases. This destroys excess borane and breaks up the borate ester.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc/Water, separate layers, and purify via silica gel chromatography.
Visualizing the Chemical Space
The following diagram illustrates the divergent synthesis pathways available from this intermediate, highlighting the critical decision nodes.
Caption: Divergent synthetic pathways for this compound. Note the critical avoidance of catalytic hydrogenation to preserve the heterocycle.
Advanced Application: Curtius Rearrangement
For researchers requiring an amino-isoxazole (bioisostere for an aniline), the Curtius rearrangement is the preferred route, as direct amination of the isoxazole ring is difficult.
-
Reagent: Diphenylphosphoryl azide (DPPA).
-
Conditions: Reflux in Toluene with Et3N.
-
Mechanism: Acid
Acyl Azide Isocyanate (via thermal rearrangement). -
Trapping: The isocyanate intermediate can be trapped with:
-
t-Butanol
Boc-protected amine. -
Amines
Urea derivatives. -
Acidic Hydrolysis
Free amine (Note: Isoxazol-3-amines are weak bases but stable).
-
References
-
Isoxazole Scaffold in Drug Design: Pinter, T. et al. "Isoxazole-3-carboxylic acid derivatives as S1P1 receptor agonists." Journal of Medicinal Chemistry, 2018.
-
Bioisosterism Principles: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.
-
Reduction Protocols: Ramachandran, P. V. et al. "Selective reduction of carboxylic acids in the presence of esters." Organic Letters, 2022.[3][4]
-
General Synthesis of 5-Arylisoxazoles: "Synthesis of 3,5-disubstituted isoxazoles." Organic Chemistry Portal.
-
Safety Data & Properties: PubChem Compound Summary for substituted isoxazole carboxylic acids.
Sources
Application Note: Solvent Selection & Dissolution Protocol for 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
Executive Summary & Compound Profile
Dissolving 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid requires a nuanced understanding of its physicochemical duality: it possesses a lipophilic aromatic core (3-chlorophenyl-isoxazole) and a hydrophilic, ionizable tail (carboxylic acid).[1][2]
Improper solvent selection often leads to "crash-out" precipitation upon dilution into aqueous media, compromising biological assay data (IC50/EC50 accuracy).[1][2] This guide provides a scientifically grounded protocol for preparing stable stock solutions, leveraging the compound's
Physicochemical Snapshot
| Property | Value (Approx.)[1][2][3][4][5][6][7][8][9] | Implication for Solubility |
| Molecular Weight | 223.61 g/mol | Small molecule; kinetics of dissolution should be fast if solvent is correct.[1][2] |
| ~3.5 – 4.0 | Critical: At pH < 3.5, it is neutral and poorly water-soluble.[1][2] At pH > 6, it exists as a soluble carboxylate anion. | |
| LogP (Lipophilicity) | ~2.6 | Moderately lipophilic.[1][2] Requires organic co-solvent or pH adjustment for aqueous solubility.[1][2] |
| Melting Point | >180°C (High) | High crystal lattice energy.[2] Dissolution may require energy input (sonication/heat).[1][2] |
| Appearance | Off-white solid | Visual confirmation of dissolution is straightforward (clear vs. cloudy).[1][2] |
Solvent Selection Logic
The selection of a solvent must be dictated by the downstream application.[2] We categorize solubility into three "Tiers" based on the interaction mechanism.
Tier 1: Dipolar Aprotic Solvents (Recommended for Stocks)[1][2]
-
Solvents: DMSO (Dimethyl sulfoxide) , DMF (Dimethylformamide) .[2]
-
Mechanism: These solvents disrupt the strong crystal lattice of the isoxazole ring system via dipole-dipole interactions while accommodating the carboxylic acid proton.[1][2]
-
Capacity: High (>50 mM).[2]
-
Use Case: High-throughput screening (HTS), long-term freezer storage (-20°C).
Tier 2: pH-Adjusted Aqueous Media (For In Vivo/Acute Use)[1][2]
-
Solvents: 0.1 M NaOH , PBS (pH 7.4) , Tris Buffer .
-
Mechanism: Deprotonation.[1][2] By raising the pH above the
(pH > 5), the carboxylic acid ( ) converts to the carboxylate salt ( ), increasing water solubility by orders of magnitude.[1][2] -
Capacity: Moderate (1–10 mM).[2]
-
Use Case: Animal dosing, aqueous chemical reactions.
Tier 3: Protic Organic Solvents (Variable)
-
Capacity: Low to Moderate.[1][2] Solubility is often temperature-dependent.[1][2]
-
Use Case: Chemical synthesis intermediates, HPLC mobile phases.
Decision Matrix & Workflow (Visualization)
The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental constraints.
Figure 1: Decision tree for solvent selection ensuring compatibility with downstream experimental assays.
Detailed Experimental Protocols
Protocol A: Preparation of 10 mM Stock in DMSO (Standard)
Best for: Cell culture, Enzyme inhibition assays, Storage.
-
Calculate: Determine the mass required.
-
Weigh: Weigh ~2.2 – 2.5 mg of solid into a sterile microcentrifuge tube. Record exact mass.
-
Add Solvent: Add anhydrous DMSO (Grade: Cell Culture Tested) to achieve exactly 10 mM.
-
Dissolve: Vortex vigorously for 30 seconds.
-
Note: If solid persists, sonicate in a water bath at 37°C for 5 minutes. The high melting point suggests the crystal lattice may be stubborn.[2]
-
-
QC (Visual): Hold tube against a light source. The solution must be perfectly clear. Any turbidity indicates a suspension, which will yield erratic data.[2]
-
Storage: Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Preparation of Aqueous Stock (Salt Formation)
Best for: Animal studies where DMSO is toxic.[2]
-
Weigh: Weigh the solid compound.
-
Equivalency Calculation: You must add a base to deprotonate the carboxylic acid.[2]
-
Dissolve: Add a small volume of 0.1 M NaOH.
-
Dilute: Once fully dissolved in the minimal base volume, dilute to the final volume with PBS (pH 7.4) or Saline.
-
pH Check: Verify final pH is near physiological range (7.0–7.4). If the solution turns cloudy upon adding PBS, the pH may have dropped too low (
), causing the free acid to reprecipitate.[1][2] Adjust pH back to ~7.5 with dilute NaOH.
Troubleshooting & Stability (Self-Validating Systems)
The "Crash-Out" Phenomenon
The most common failure mode with isoxazole carboxylic acids is precipitation when diluting a DMSO stock into aqueous culture media.[1][2]
Validation Step: The Tyndall Effect Test Before treating cells/proteins:
-
Prepare a "Dummy" solution: Dilute your DMSO stock into the culture media at the highest test concentration (e.g., 100
M).[2] -
Shine a laser pointer (or bright focused light) through the media.[1][2]
-
Result:
Stability[1][2]
-
DMSO Stock: Stable for >6 months at -20°C. Avoid hygroscopic water absorption (DMSO is hygroscopic; water intake causes precipitation).[1][2]
-
Aqueous Stock: Unstable long-term.[1][2] Prepare fresh. The isoxazole ring is generally stable, but the carboxylate can decarboxylate under extreme forcing conditions (not typical in storage).[1][2]
References
-
PubChem. Compound Summary: 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (Analogous Structure).[1][2][7] National Library of Medicine.[2] Accessed Oct 2023.[1][2] Link[1][2]
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[2] CRC Press, 2007.[2] (Theoretical basis for solvent selection).[1][2]
-
Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 23(1-3), 3-25, 1997.[1][2] Link[1][2]
-
Sigma-Aldrich/Merck. Product Specification: Isoxazole Carboxylic Acids.[1][2] (General handling of isoxazole building blocks).[2] Link
Sources
- 1. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzo[d]isoxazole-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97 33282-22-3 [sigmaaldrich.com]
- 6. 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | C10H7NO4 | CID 3157100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Optimization of 5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid Synthesis
Executive Summary & Reaction Logic
This guide addresses low-yield and reproducibility issues in the synthesis of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid . The synthesis relies on a two-stage heteroannulation strategy: a Claisen condensation followed by a regioselective cyclization with hydroxylamine.
The Core Challenge: The primary failure modes are incomplete Claisen conversion (due to moisture or base quality) and regiochemical scrambling during cyclization (yielding the unwanted 3-aryl-5-carboxylic acid isomer).
The Validated Pathway
The most robust route for the 5-aryl-3-carboxy substitution pattern is the reaction of 3-chloroacetophenone with diethyl oxalate, followed by cyclization.
Reaction Scheme:
-
Claisen Condensation: 3-Chloroacetophenone + Diethyl Oxalate
Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate (Sodium Enolate). -
Cyclization: Diketo-ester +
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate. -
Hydrolysis: Ester
Target Acid.
Experimental Workflow & Critical Control Points
Phase 1: The Claisen Condensation (Enolate Formation)
Objective: Quantitative conversion to the 2,4-dioxobutanoate. Critical Mechanism: This is an equilibrium-driven reaction. You must shift the equilibrium by precipitating the sodium enolate salt.
Protocol:
-
Reagent Stoichiometry: Use 1.2 to 1.5 equivalents of Diethyl Oxalate relative to the acetophenone.
-
Reasoning: Excess oxalate prevents the acetophenone enolate from attacking another acetophenone molecule (self-aldol condensation), which forms sticky oligomers [1].
-
-
Base Selection: Use Sodium Ethoxide (21% wt in Ethanol) or freshly prepared NaOEt.
-
Avoid: Sodium Hydride (NaH) is often unnecessary and can cause "runaway" deprotonation leading to side products.
-
Solvent Match: Use Ethanol to match the ester (Diethyl oxalate). Using Methanol leads to transesterification (mixed methyl/ethyl esters), complicating analysis.
-
-
Temperature Profile:
-
Start at 0°C for the addition of the ketone.
-
Warm to Room Temperature (RT) for 1 hour.
-
Heat to 60-70°C for 2-4 hours to drive completion.
-
-
The "Precipitation Check":
-
As the reaction proceeds, the sodium enolate should precipitate as a thick yellow/orange solid.
-
Troubleshooting: If the solution remains clear/dark, add non-polar anti-solvent (e.g., Et2O or Hexanes) to force precipitation. Filter this solid. Do not proceed to cyclization with the crude reaction mixture.
-
Phase 2: Regioselective Cyclization
Objective: Directing Hydroxylamine attack to C2 (next to ester) rather than C4 (next to aryl). Critical Mechanism: Regioselectivity is pH-dependent.
-
Target (5-Aryl-3-Carboxy): Requires initial attack at the C2-carbonyl. This is kinetically favored in neutral to slightly acidic conditions where the C4-ketone is deactivated by conjugation with the aryl ring.
-
Impurity (3-Aryl-5-Carboxy): Favored in strongly basic conditions.
Protocol:
-
Solvent System: Resuspend the isolated sodium enolate salt (from Phase 1) in Ethanol.
-
Reagent: Add Hydroxylamine Hydrochloride (
) directly (1.1 equivalents).-
Note: Do not add extra base (like NaOH) at this stage. The acidity of the HCl salt neutralizes the sodium enolate, buffering the reaction to the optimal pH (~4-5) for the desired regiochemistry [2].
-
-
Reflux: Heat to reflux for 2–3 hours. Monitor by HPLC/TLC.
-
Workup: Evaporate ethanol. Partition between Ethyl Acetate and Water.[1] The product (ethyl ester) is in the organic layer.
Phase 3: Hydrolysis & Purification
Objective: Clean saponification without decarboxylation.
Protocol:
-
Dissolve the ester in Methanol/THF (1:1).
-
Add 2N NaOH (2 equiv). Stir at RT (avoid reflux to prevent decarboxylation of the isoxazole-3-carboxylic acid, which is prone to thermal instability) [3].
-
Purification (Acid/Base Swing):
-
After hydrolysis, wash the basic aqueous layer with Ether (removes non-acidic impurities).
-
Acidify aqueous layer to pH 1-2 with HCl.
-
The target acid should precipitate as a white/off-white solid. Filter and wash with cold water.
-
Visualized Pathways (Graphviz)
Reaction Pathway & Logic Flow
Caption: Step-wise synthesis pathway highlighting the critical regioselectivity control point during cyclization.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Claisen) | Moisture in solvent/base. | Use anhydrous Ethanol (<0.05% water). Use fresh NaOEt. |
| No Precipitation in Step 1 | Solvent volume too high or temp too low. | Concentrate the reaction mixture by 30%. Add Et2O to force precipitation of the enolate salt. |
| Sticky "Tar" in Step 1 | Self-condensation of acetophenone. | Ensure Diethyl Oxalate is in excess (1.5 eq) and is added to the base before the ketone (inverse addition) if standard addition fails. |
| Wrong Isomer (NMR Check) | pH was too high during cyclization. | Do not add NaOH during the cyclization step. Use NH2OH·HCl directly with the enolate salt. |
| Decarboxylation (Loss of CO2) | Hydrolysis temperature too high. | Perform saponification at Room Temperature . Do not reflux the free acid. |
| Product is Colored (Yellow/Brown) | Polymerization of impurities. | Perform the Acid/Base Swing purification: Dissolve crude acid in NaHCO3, wash with EtOAc, then re-acidify aqueous layer. |
Frequently Asked Questions (FAQs)
Q: Can I use Dimethyl Oxalate instead of Diethyl Oxalate? A: Yes, but you must switch the solvent to Methanol and the base to Sodium Methoxide . Mismatching (e.g., Dimethyl Oxalate in Ethanol) causes transesterification, leading to a mixture of methyl and ethyl esters that complicates NMR analysis and melting point determination [4].
Q: Why do I need to isolate the sodium enolate salt? Can't I just add hydroxylamine to the pot? A: "Telescoping" (one-pot) is possible but risky. Isolating the salt removes unreacted diethyl oxalate and acetophenone. If unreacted oxalate remains, it reacts with hydroxylamine to form dihydroxamic acid, a sticky byproduct that ruins crystallization. Filtration of the salt is a powerful purification step [5].
Q: How do I distinguish the 3,5-isomer from the 5,3-isomer by NMR? A:
-
Target (5-aryl-3-carboxy): The isoxazole ring proton (C4-H) typically appears as a singlet around 7.2–7.5 ppm .
-
Impurity (3-aryl-5-carboxy): The ring proton often shifts slightly upfield.
-
Definitive Check:HMBC NMR . The Target will show a correlation between the Ring Proton and the Carboxyl Carbon. The impurity will show a correlation between the Ring Proton and the Aryl ipso-carbon.
Q: My final product is not precipitating upon acidification. Why? A: The isoxazole acid has some water solubility.
-
Ensure pH is < 2.
-
Saturate the aqueous phase with NaCl (salting out).
-
If it still doesn't precipitate, extract with Ethyl Acetate, dry over MgSO4, and evaporate. Recrystallize from Toluene or EtOH/Water.
References
-
Claisen Condensation Mechanism & Side Reactions
-
Regioselectivity of Isoxazole Synthesis
- Larsen, K. E., & Torssell, K. B. G. (1984). Tetrahedron, 40(15), 2985-2988. (Discusses pH influence on nitrile oxide vs.
-
ChemicalBook Synthesis Guide for 5-Amino-3-phenyl-4-isoxazolecarboxylic acid (Analogous regiochemistry). Link
- Thermal Stability of Isoxazole Carboxylic Acids: De Sarlo, F., et al. (1980). Journal of Heterocyclic Chemistry. (Decarboxylation kinetics of isoxazole-3-carboxylic acids).
-
Transesterification Issues
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link
-
-
Purification via Enolate Salt
-
Organic Syntheses, Coll. Vol. 3, p. 291 (1955); Vol. 23, p. 35 (1943). (Classic protocols for phenylisoxazoles). Link
-
Sources
purification of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid from reaction byproducts
Technical Support Center: Purification of 5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid
Introduction
Welcome to the technical guide for the purification of This compound . This intermediate is a critical scaffold in the development of glutamate receptor agonists and non-steroidal anti-inflammatory drugs (NSAIDs).
The synthesis of this molecule—typically via the condensation of 4-(3-chlorophenyl)-2,4-dioxobutanoate with hydroxylamine—often yields a crude mixture containing:
-
Regioisomers: 3-(3-chlorophenyl)isoxazole-5-carboxylic acid.[1][2]
-
Decarboxylated byproducts: 5-(3-chlorophenyl)isoxazole.[3]
-
Unreacted starting materials: 3-chlorobenzoic acid or 3-chloroacetophenone.[2]
This guide prioritizes Acid-Base Extraction (for bulk cleanup) and Recrystallization (for isomeric purity), reserving chromatography as a tertiary option.[2]
Module 1: The Acid-Base Workup (Primary Purification)[1]
The Logic:
The target molecule is a carboxylic acid (
Troubleshooting Protocol:
Q: "I have a heavy emulsion during the basic extraction. How do I break it?" A: Isoxazole salts can act as surfactants.
-
Increase Ionic Strength: Add saturated NaCl (brine) to the aqueous layer.
-
Filtration: If the emulsion is caused by fine particulate matter (often polymeric byproducts), filter the biphasic mixture through a Celite pad before separation.
Q: "My recovery is low after acidification." A: The isoxazole nitrogen is weakly basic, but the carboxylic acid dominates. If the pH is not low enough, the molecule remains soluble.
-
Target pH: You must reach pH 1–2 .
-
Hysteresis Effect: Sometimes the solid forms a supersaturated solution. Induce precipitation by scratching the glass or seeding with a crystal from a previous batch.
Workflow Diagram:
Figure 1: Selective Acid-Base Extraction Workflow designed to remove neutral impurities.[2]
Module 2: Regioisomer Removal & Crystallization
The Logic: The Claisen condensation route generally favors the 5-aryl-3-carboxylic acid, but the 3-aryl-5-carboxylic acid isomer can form (1-5%).[2] Separation is difficult because both are acids. However, the 5-aryl isomer is typically more planar and packs better in the crystal lattice, making it less soluble in polar protic solvents than the 3-aryl isomer.[2]
Experimental Data: Solubility Profile
| Solvent System | Temp | Solubility (Target) | Solubility (Regioisomer) | Outcome |
| Acetic Acid / Water (3:1) | 80°C | Moderate | High | Recommended. Excellent rejection of isomers.[2] |
| Toluene | Reflux | High | High | Good for removing non-polar impurities, poor for isomers.[1][2] |
| Ethanol / Water | Reflux | High | High | Risk of "oiling out" if water added too fast. |
Troubleshooting Protocol:
Q: "The product is oiling out during recrystallization." A: This is common with isoxazoles.
-
Switch Solvent: Move to Acetic Acid/Water . The ability of acetic acid to hydrogen bond with the isoxazole nitrogen prevents oiling.
-
Slow Cooling: Insulate the flask. Rapid cooling traps impurities that lower the melting point, causing the oil.
Q: "How do I remove the 3-chlorobenzoic acid impurity?" A: This is the hardest impurity (pKa ~4.2 vs Target pKa ~3.4).
-
Method: Recrystallize from Toluene . Benzoic acids are highly soluble in toluene; isoxazole carboxylic acids are less so.
-
Alternative: Wash the crude solid with warm Chloroform (CHCl
). The benzoic acid will dissolve; the target isoxazole acid will largely remain as a solid.
Decision Tree Diagram:
Figure 2: Logic gate for selecting the purification solvent based on specific impurity profile.
Module 3: Advanced Purification (Chromatography)
If purity is still <98%, use Flash Column Chromatography.[1][2]
-
Stationary Phase: Silica Gel (acid-washed preferred to prevent streaking).[1]
-
Mobile Phase: DCM : MeOH : AcOH (98 : 1 : 1).
-
Note: The addition of 1% Acetic Acid is mandatory . Without it, the carboxylic acid will streak effectively across the column due to interaction with silanol groups.
-
Frequently Asked Questions (FAQs)
Q1: My product turned brown during drying. What happened? A: Decarboxylation. Isoxazole-3-carboxylic acids are thermally unstable.[1][2]
-
Mechanism:[1][2][3][4][5] The electron-withdrawing nature of the isoxazole ring facilitates the loss of CO
at high temperatures (>100°C). -
Fix: Dry in a vacuum oven at maximum 45°C . Do not recrystallize from high-boiling solvents (like DMF or DMSO) that require high heat to remove.
Q2: Can I use UV to monitor the reaction? A: Yes. The 3-chlorophenyl group provides strong UV absorption. However, the extinction coefficients of the regioisomers are nearly identical.[2] HPLC is required for definitive monitoring, not just TLC.[2]
Q3: Why is the melting point lower than the literature value (175–178°C)? A: A depressed melting point usually indicates the presence of the 3-chlorobenzoic acid byproduct. Even 2% contamination can drop the MP by 5–10°C. Perform the Chloroform Trituration (see Module 2) to fix this.
References
-
Synthesis of Isoxazole-3-carboxylic acids
-
pKa and Solubility Properties
- Title: Comparisons of pKa and log P values of some carboxylic and phosphonic acids.
- Source: NIH / PubMed Central.
-
Link:
-
General Purification Strategies for Isoxazoles
- Title: The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance.
-
Source: Ningbo Inno Pharmchem.[7]
-
Link:
Sources
- 1. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 2. ajrcps.com [ajrcps.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
minimizing side reactions in isoxazole-3-carboxylic acid formation
The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of isoxazole-3-carboxylic acid derivatives. It prioritizes mechanistic understanding to troubleshoot yield-killing side reactions.
Topic: Minimizing Side Reactions in [3+2] Cycloaddition Pathways Doc ID: ISOX-3-COOH-001 Status: Active Audience: Process Chemists, Medicinal Chemists
Core Synthesis Logic & Failure Modes
The most robust route to isoxazole-3-carboxylic acid derivatives is the [3+2] dipolar cycloaddition of a carboalkoxy nitrile oxide (generated in situ) with an alkyne or alkene equivalent.
The Critical Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate. The Mechanism: 1,3-Dipolar Cycloaddition.[1][2][3][4][5]
The "Yield-Killer" Triangle
Three competing pathways dictate your yield. Your goal is to maximize Path A while suppressing B and C.
-
Path A (Desired): Nitrile Oxide + Dipolarophile
Isoxazole.[4] -
Path B (Dimerization): Nitrile Oxide + Nitrile Oxide
Furoxan (1,2,5-oxadiazole-2-oxide). -
Path C (Regio-scrambling): Formation of 3,4-isomer instead of 3,5-isomer (or vice versa).
Troubleshooting Guide (Ticket-Based)
Ticket #101: "I am seeing a large amount of crystalline precipitate that is NOT my product."
Diagnosis: Furoxan Formation (Dimerization).[6]
Root Cause: High stationary concentration of the Nitrile Oxide.
The Science: Dimerization is a second-order reaction (Rate
Protocol: The "High-Dilution" Slow Addition To fix this, you must keep the steady-state concentration of the nitrile oxide near zero.
-
Dissolve the dipolarophile (alkyne/alkene) in the reaction solvent (e.g., DCM, Toluene, or THF) in the main flask. Use a large excess (1.5–2.0 equiv) if affordable.
-
Dissolve the chlorooxime precursor in a separate syringe.
-
Dissolve the base (TEA or DIPEA) in a separate syringe (or mix with chlorooxime if reaction is slow at RT, but separate is safer).
-
Action: Syringe pump addition of the chlorooxime into the alkyne solution over 4–8 hours.
-
Result: As soon as a molecule of nitrile oxide forms, it is surrounded by a sea of alkyne, statistically favoring Path A over Path B.
-
Ticket #102: "I need the 3,5-isomer, but I'm getting the 3,4-isomer (or a mixture)."
Diagnosis: Poor Regiocontrol. Root Cause: Lack of orbital overlap control or steric guidance. The Science: Thermal cycloadditions are governed by FMO (Frontier Molecular Orbital) theory. For electron-deficient nitrile oxides (like ethoxycarbonyl nitrile oxide), the reaction with terminal alkynes usually favors the 3,5-isomer due to sterics, but electronic factors can erode this selectivity.
Protocol: Copper(I)-Catalyzed Cycloaddition (CuAAC Analog) Copper catalysis is not just for azides; it works for nitrile oxides to enforce 3,5-regioselectivity.
| Component | Standard Thermal | Cu-Catalyzed (Recommended) |
| Catalyst | None (Heat) | CuSO₄·5H₂O (5 mol%) + Na-Ascorbate (10 mol%) |
| Solvent | Toluene/Benzene (Reflux) | t-BuOH/Water (1:1) or DMF |
| Selectivity | 3,5 : 3,4 (~80:20) | >98:2 (3,5-exclusive) |
| Temperature | 80–110 °C | RT to 40 °C |
Step-by-Step Cu-Catalyzed Protocol:
-
Suspend alkyne (1.0 equiv) and chlorooxime (1.2 equiv) in t-BuOH/Water (1:1).
-
Add CuSO₄ (0.05 equiv) and Sodium Ascorbate (0.1 equiv).
-
Add KHCO₃ (1.2 equiv) slowly to generate the nitrile oxide in situ.
-
Stir at RT. The copper acetylide intermediate directs the incoming dipole to the 5-position exclusively.
Ticket #103: "My ester hydrolyzed, but the ring opened up."
Diagnosis: Base-catalyzed ring degradation (Kemp Elimination variant). Root Cause: Isoxazoles with electron-withdrawing groups at the 3-position are sensitive to strong bases (NaOH/KOH) at high temperatures. The N-O bond is the weak link.
Protocol: Acid-Mediated Hydrolysis Avoid harsh saponification. Use acid hydrolysis to preserve the heterocycle.
-
Reagent: 6M HCl or H₂SO₄ in Dioxane/Water.
-
Temp: Reflux (80–100 °C).
-
Monitoring: Watch for decarboxylation (CO₂ evolution). If decarboxylation occurs, lower temp to 60 °C and extend time.
Visualizing the Regioselectivity Decision Tree
Use this logic flow to select the correct conditions for your specific target isomer.
FAQ: Rapid Fire Solutions
Q: Can I use nitroacetic ester instead of the chlorooxime? A: Yes. Nitroacetic esters can be dehydrated in situ using phenyl isocyanate or acid chlorides to generate the nitrile oxide. However, the chlorooxime route (using base) is generally cleaner and generates fewer difficult-to-remove byproducts than the phenyl isocyanate urea byproducts.
Q: I need to make isoxazole-3-carboxylic acid (unsubstituted at 4,5). What dipolarophile do I use? A: Do not use acetylene gas (safety hazard).
-
Option A: Use Vinyl Acetate . The nitrile oxide adds to vinyl acetate. The resulting isoxazoline eliminates acetic acid (aromatizes) under the reaction conditions or with mild acid treatment to yield the isoxazole.
-
Option B: Use Vinyl Bromide . Similar elimination mechanism.
Q: How do I remove the Furoxan byproduct if it forms? A: Furoxans are much less polar than the corresponding isoxazole-3-carboxylates. They can usually be separated via column chromatography using a Hexane/EtOAc gradient. Furoxans elute first.
References
-
Himo, F., et al. (2005).[3] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210–216.[3] Link
-
Grecian, S., & Fokin, V. V. (2008).[7] "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles." Angewandte Chemie International Edition, 47(43), 8285–8287. Link
-
Duan, M., et al. (2022).[3] "Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines." The Journal of Organic Chemistry, 87(16), 11222–11225. Link
- Mendel, D. E., et al. (2016). "Safety of Nitrile Oxide Cycloadditions." Organic Process Research & Development, 20(1), 123-129. (Note: General reference for safety in scale-up).
- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry, 3rd Ed. Elsevier.
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Stability & Handling of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
This technical guide is structured as a dynamic support center resource, designed for immediate application in a research setting. It synthesizes chemical principles with practical handling protocols.[1][2][3]
Case ID: ISOX-STAB-005 Compound Class: Heteroaromatic Carboxylic Acids Primary Risk Factors: Thermal Decarboxylation, pH-Dependent Precipitation, Photo-labile N-O Bond.
Executive Summary: The Stability Profile
5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is a pharmacologically relevant scaffold often used as a glutamate receptor agonist or a building block in medicinal chemistry. Its stability is governed by two competing forces: the electron-withdrawing nature of the isoxazole ring and the lability of the carboxylic acid group.
-
The Critical Weakness: The N-O bond in the isoxazole ring is susceptible to cleavage under UV light and strong basic conditions. Furthermore, the C3-carboxylic acid is prone to thermal decarboxylation , effectively destroying the compound's biological activity.
-
The Solubility Paradox: As a weak acid (predicted pKa ~3.0–3.2), it is insoluble in acidic aqueous media but chemically unstable in highly alkaline environments.
Master Protocol: Solubilization & Storage
Follow this decision matrix to ensure compound integrity from powder to assay.
A. Stock Solution Preparation (Non-Aqueous)
Do not store this compound in aqueous buffers for long periods. Always maintain a high-concentration organic stock.
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | DMSO (Anhydrous) | High solubility (>50 mM); prevents hydrolysis; stabilizes the dipole. |
| Concentration | 10 mM – 50 mM | Minimizes solvent volume in final assay; reduces freeze-thaw cycles. |
| Storage Temp | -20°C or -80°C | Arrhenius kinetics: lowers rate of spontaneous decarboxylation. |
| Container | Amber Glass Vial | Isoxazoles are photo-active; amber glass prevents N-O bond photolysis. |
B. Aqueous Working Solution (Assay Ready)
Critical Step: When diluting into water/buffer, you must account for the pKa.
-
Calculate pH: The buffer pH must be > 4.5. Below this, the compound exists as a protonated neutral species and will precipitate immediately.
-
Avoid Strong Bases: Do not use NaOH to adjust pH if it exceeds pH 10 locally. High pH triggers ring opening (see Mechanism section).
-
The "Sandwich" Protocol:
-
Step 1: Dissolve solid in DMSO.
-
Step 2: Dilute into PBS (pH 7.4).
-
Step 3: Vortex immediately to disperse.
-
C. Workflow Visualization
The following diagram illustrates the safe handling pathway to prevent precipitation and degradation.
Figure 1: Solubilization Decision Tree. Green paths indicate safe handling; red nodes indicate failure modes.
Deep Dive: Degradation Mechanisms
Understanding why the compound degrades allows you to troubleshoot effectively.
Mechanism 1: Thermal Decarboxylation
Isoxazole-3-carboxylic acids are structurally predisposed to lose carbon dioxide (CO₂). This reaction is irreversible.[4]
-
Trigger: Heat (>40°C) or prolonged storage at Room Temp.
-
Product: 5-(3-Chlorophenyl)isoxazole (Inactive impurity).
-
Detection: Loss of the carboxyl peak in NMR; appearance of a new non-polar spot on TLC.
Mechanism 2: Base-Catalyzed Ring Cleavage
While the carboxylic acid requires a base to dissolve, excessive base attacks the ring.
-
Trigger: pH > 10 or exposure to strong nucleophiles.
-
Pathway: The hydroxide ion attacks the C=N bond or the C5 position, leading to N-O bond rupture.
-
Result: Formation of enaminones or nitriles (often yellow/orange colored).
Figure 2: Primary degradation pathways. Avoidance of heat and extreme alkalinity is critical.
Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q1: My solution turned a faint yellow after 24 hours. Is it still good?
-
Diagnosis: Likely oxidative stress or partial ring opening.
-
Action: Discard. Isoxazoles should be colorless. Yellowing often indicates the formation of azo- or nitroso- breakdown products caused by light exposure or basic hydrolysis.
-
Prevention: Use amber tubes and ensure your buffer is degassed if the assay is sensitive.
Q2: I see a white precipitate immediately upon adding the DMSO stock to my media.
-
Diagnosis: "Crash-out" due to pH shock.
-
Technical Detail: The pKa of the carboxylic acid is approx 3.2. If your media is unbuffered water or acidic (pH < 4), the compound protonates and becomes hydrophobic.
-
Fix: Ensure your aqueous media is buffered (PBS, HEPES) to pH 7.0–7.4 before adding the compound.
Q3: Can I autoclave this compound?
-
Answer: ABSOLUTELY NOT.
-
Reason: Autoclaving (121°C) will cause massive decarboxylation.
-
Alternative: Sterile filter using a 0.22 µm PVDF or PTFE membrane (low protein binding) after dissolution.
Q4: Is the compound stable in cell culture media (DMEM/RPMI)?
-
Answer: Yes, for short durations (24-48 hours).
-
Caveat: Serum proteins (BSA/FBS) may bind the compound due to its lipophilic tail (3-chlorophenyl group). Run a control without cells to quantify non-specific binding.
References & Grounding
The following sources establish the chemical behavior of isoxazole-3-carboxylic acids.
-
pKa & Solubility: 5-phenylisoxazole-3-carboxylic acid (analog) exhibits a pKa of ~3.33, confirming the necessity of neutral buffering for solubility.
-
Source:
-
-
Decarboxylation Mechanism: Beta-keto acids and heteroaromatic acids adjacent to N-O bonds are thermally labile, proceeding via a cyclic transition state.[5]
-
Source:
-
-
Isoxazole Ring Stability: Base-promoted ring opening (Boulton-Katritzky rearrangement type reactivity) is a known failure mode for isoxazoles in high pH.
-
Source:
-
-
Photostability: Isoxazoles are precursors to azirines under UV irradiation, necessitating light protection.
-
Source:
-
Sources
Technical Support Center: High-Purity Recrystallization of 5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid
Welcome to the technical support center for the purification of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your experiments.
Introduction: The Critical Role of Purity
This compound is a vital building block in medicinal chemistry and materials science.[1][2] The efficacy and safety of downstream applications are directly dependent on the purity of this starting material. Recrystallization is a powerful and cost-effective technique for purification, but its success hinges on a rational selection of solvents and meticulous experimental technique.[3][4][5] This guide will walk you through the process, from solvent selection to troubleshooting common issues, ensuring you can consistently obtain high-purity crystals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of this compound, providing explanations and actionable solutions.
Question 1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?
Answer:
"Oiling out" is a common problem where the solute separates from the solution as a liquid rather than a solid.[6][7] This typically occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point.[6] Highly impure samples are also more prone to oiling out.[7]
Causality and Solutions:
-
High Solute Concentration: The most common cause is a supersaturated solution. To remedy this, gently reheat the mixture to redissolve the oil, then add a small amount of additional hot solvent (5-10% more) to slightly decrease the concentration.[6] Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.[7]
-
Inappropriate Solvent Choice: If the issue persists, the solvent may be too non-polar, leading to a low melting point for the solute-solvent mixture. Consider using a solvent pair. For an aromatic carboxylic acid like this, a good starting point would be a polar protic solvent like ethanol or acetic acid, with the addition of water as an anti-solvent.
-
Inducing Crystallization: If the solution is clear after adding more solvent and cooling, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[6]
Question 2: I'm getting very low recovery of my product after recrystallization. What are the likely causes?
Answer:
Low recovery is a frequent issue in recrystallization and can often be attributed to a few key factors.[4] While some loss of product is inherent to the technique due to the compound's finite solubility in the cold solvent, significant losses can be minimized.[4]
Causality and Solutions:
-
Using Too Much Solvent: This is the most common reason for poor yield.[4][7] The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.[6][7]
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the compound may crystallize in the funnel.[6] To prevent this, use a pre-heated funnel and filter the solution as quickly as possible. Adding a slight excess of hot solvent before filtration can also help keep the compound in solution.[8]
-
Insufficient Cooling: Ensure the solution has been thoroughly cooled in an ice-water bath to maximize the precipitation of the product.[3] However, be patient and allow crystals to form at room temperature first before moving to an ice bath to avoid crashing out impurities.[3]
-
Washing with the Wrong Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[4] Using a solvent that is not chilled or using too much will redissolve some of your product.[4]
Question 3: The purity of my compound hasn't improved significantly after recrystallization. Why is this?
Answer:
The success of recrystallization relies on the impurities having different solubility profiles from the desired compound in the chosen solvent. If the purity does not improve, it's likely that the impurities are co-crystallizing with your product.
Causality and Solutions:
-
Inappropriate Solvent System: The chosen solvent may be dissolving the impurities at high temperatures and allowing them to precipitate along with your product upon cooling. You may need to screen for a different solvent or a solvent pair that leaves the impurities either completely soluble or completely insoluble at all temperatures.
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice, leading to a precipitate rather than pure crystals.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3]
-
Presence of Insoluble Impurities: If there are insoluble impurities, they must be removed by hot gravity filtration before cooling the solution.[9]
-
Colored Impurities: If your product has a persistent color, this may be due to high molecular weight impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a molecule containing a carboxylic acid and aromatic rings, polar solvents are generally a good starting point.[4] Consider the following:
-
Single Solvents: Ethanol, methanol, acetic acid, or ethyl acetate are good candidates to test. Protic solvents that can hydrogen bond with the carboxylic acid are often effective.
-
Solvent Pairs: A two-solvent system can be very effective.[8] In this approach, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point).[8] The solution is then heated to redissolve the precipitate and allowed to cool slowly. A common pair for carboxylic acids is ethanol/water or acetone/hexane.[10]
Q2: What is the general experimental procedure for recrystallization?
A2: A standard recrystallization procedure involves the following steps:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring.[9]
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[9]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Q3: Can I use a rotary evaporator to speed up the crystallization process?
A3: A rotary evaporator is primarily used to remove solvent, not to induce crystallization.[7] While it can be used to concentrate a solution that has too much solvent, rapid removal of solvent will likely cause the compound to "crash out" as an amorphous solid or oil, trapping impurities.[3] Slow cooling is crucial for the formation of pure crystals.[3]
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent system.
Caption: Decision workflow for selecting a recrystallization solvent.
Recommended Solvents for this compound
Based on the structure, which includes a polar carboxylic acid group, a moderately polar isoxazole ring, and a nonpolar chlorophenyl group, the following solvents and solvent systems are recommended for screening.
| Solvent/System | Boiling Point (°C) | Rationale | Potential Issues |
| Ethanol | 78 | Good general-purpose polar protic solvent. Can form hydrogen bonds with the carboxylic acid. | May be too good of a solvent, leading to lower recovery. |
| Methanol | 65 | Similar to ethanol but more polar and with a lower boiling point. | High solubility may result in poor yields. |
| Acetic Acid | 118 | Excellent solvent for carboxylic acids. | High boiling point can make it difficult to remove from the final product. |
| Ethyl Acetate | 77 | A moderately polar solvent that is a good choice for many organic compounds. | May not provide a steep enough solubility curve for high recovery. |
| Ethanol/Water | Variable | A versatile solvent pair. The compound should be soluble in ethanol and insoluble in water. | Oiling out can occur if the water is added too quickly or if the solution is not hot enough. |
| Acetone/Hexane | Variable | Another common solvent pair with a good polarity range. | The low boiling point of acetone requires careful handling to avoid solvent loss during heating. |
Detailed Experimental Protocol: Recrystallization using an Ethanol/Water Solvent System
This protocol provides a step-by-step guide for the recrystallization of this compound using a common and effective solvent pair.
-
Preparation:
-
Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
In a separate beaker, heat approximately 20 mL of ethanol on a hot plate.
-
-
Dissolution:
-
Place the Erlenmeyer flask on the hot plate and begin stirring.
-
Using a Pasteur pipette, add the hot ethanol dropwise to the crude solid until it just dissolves. Note the volume of ethanol used.
-
-
Inducing Saturation:
-
While the solution is still hot, add deionized water dropwise until a faint cloudiness persists.
-
Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated at the boiling point.
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
-
Isolation and Washing:
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of a pre-chilled 1:1 ethanol/water mixture.
-
Collect the crystals by pouring the cold slurry into the funnel under vacuum.
-
Wash the crystals with a minimal amount of the ice-cold ethanol/water mixture.
-
-
Drying:
-
Allow the crystals to air-dry on the filter for a few minutes by drawing air through the funnel.
-
Transfer the crystals to a watch glass and dry them to a constant weight in a vacuum oven or desiccator.
-
References
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Biocyclopedia. (2026). Problems in recrystallization. [Link]
- Google Patents. (1972).
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]
-
Marino, L. B., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Molecules, 26(11), 3358. [Link]
- Google Patents. (2007).
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13655. [Link]
-
Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13655. [Link]
-
Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
Sławiński, J., & Szafrański, K. (2020). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 25(23), 5566. [Link]
-
Bougrin, K., & Ben-Aazza, S. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(3), 693. [Link]
-
Karami, B., et al. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 10(9), 1056. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
1H NMR spectrum analysis of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals
Executive Summary: Beyond the Peak List
In the development of isoxazole-based agonists (e.g., for glutamate receptors or as antiviral scaffolds), the structural validation of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is a critical checkpoint. While LC-MS confirms mass, it fails to definitively distinguish between the desired 3,5-disubstituted product and its common regioisomeric impurities.
This guide moves beyond standard spectral reporting. We compare this molecule’s NMR profile against its synthetic precursor (ethyl ester) and its regioisomer , providing a self-validating protocol for structural confirmation.
Key Chemical Features[1][2][3][4][5][6][7][8][9]
-
Isoxazole Core: A heteroaromatic ring acting as a linker.
-
3-Chlorophenyl Moiety: A meta-substituted aromatic system providing a distinct splitting pattern.
-
Carboxylic Acid (C3): The polar "warhead," highly sensitive to solvent choice.
Experimental Protocol: Optimizing for Resolution
To ensure reproducible data, the choice of solvent is not merely a preference but a technical requirement for this acidic species.
Comparative Solvent Analysis
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Implication |
| COOH Proton | Sharp/Broad Singlet (13.0–14.0 ppm) | Often Invisible / Very Broad | DMSO stabilizes the acid proton via H-bonding, allowing integration. |
| Solubility | High | Low to Moderate | The free acid often precipitates in CDCl3, leading to poor S/N ratio. |
| Water Peak | ~3.33 ppm | ~1.56 ppm | Ensure the water peak does not overlap with methylene signals if analyzing ester precursors. |
Step-by-Step Workflow
-
Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6 .
-
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Note: Clarity is essential to prevent line broadening.
-
Acquisition:
-
Pulse Angle: 30° (to ensure full relaxation of the acidic proton).
-
Scans: 16–64 (depending on concentration).
-
Relaxation Delay (d1): ≥ 2.0 seconds (critical for accurate integration of the COOH).
-
Spectral Assignment & Comparative Logic
A. The "Fingerprint" Region (Aromatic & Heterocyclic)
The distinction of this molecule relies on the Isoxazole H-4 singlet and the 3-Chlorophenyl splitting pattern.
Predicted Chemical Shifts (DMSO-d6, 400 MHz)
| Proton Label | Type | Shift (δ ppm) | Multiplicity | Interpretation | |
| COOH | Acid | 13.5 - 14.0 | bs | - | Disappears on D2O shake. |
| H-2' | Ar-H | 7.95 - 8.05 | t (or dd) | ~1.8 | Ortho to isoxazole, Meta to Cl. Most deshielded aromatic. |
| H-6' | Ar-H | 7.85 - 7.95 | dt | 7.8, 1.5 | Ortho to isoxazole. |
| H-4 | Isoxazole | 7.60 - 7.75 | s | - | Diagnostic Singlet. Distinguishes from precursors. |
| H-4' | Ar-H | 7.50 - 7.60 | ddd | 8.0, 2.0, 1.0 | Para to isoxazole, Ortho to Cl. |
| H-5' | Ar-H | 7.50 - 7.60 | t | ~8.0 | Meta to both groups. |
Technical Insight: The H-2' proton appears as a "triplet" due to small long-range couplings (W-coupling) with H-4' and H-6', but often resolves as a singlet or doublet depending on resolution.
B. Structural Validation: The "Splitting Tree"
The 3-chlorophenyl group creates a specific meta-substitution pattern that validates the position of the chlorine atom.
Caption: Logical splitting relationships for the 3-chlorophenyl moiety. H-2' is the most isolated proton, appearing as a narrow triplet or singlet.
Comparative Analysis: QC & Purity
This section details how to use NMR to validate the success of your synthesis against common pitfalls.
Comparison 1: Product vs. Precursor (Ethyl Ester)
The final step is typically the hydrolysis of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate.
| Feature | Precursor (Ester) | Final Product (Acid) | QC Check |
| Ethyl Group | Quartet (~4.4 ppm) + Triplet (~1.3 ppm) | Absent | PASS: Clean baseline at 1-5 ppm. |
| Isoxazole H-4 | ~7.65 ppm | ~7.60 ppm (Slight Shift) | PASS: Singlet remains, slight shift due to electronic change (COOH vs COOEt). |
| Acid Proton | Absent | Present (~13.5 ppm) | PASS: Broad singlet visible in DMSO. |
Comparison 2: Regioisomer Differentiation
A common synthetic error (e.g., during the reaction of hydroxylamine with diketones) is the formation of the 3-phenyl-5-carboxylic acid isomer.
-
Target (5-Aryl-3-COOH): The H-4 proton is influenced by the inductive effect of the COOH at C3 and the resonance effect of the Aryl at C5.
-
Isomer (3-Aryl-5-COOH): The H-4 proton is adjacent to the COOH. In isoxazoles, an H-4 adjacent to an electron-withdrawing COOH (at C5) typically shifts downfield compared to the target structure [1, 2].
Synthesis & Analysis Workflow
The following diagram illustrates the critical path for generating and validating this specific compound.
Caption: Operational workflow for the synthesis and NMR validation of this compound.
References
-
Sechi, M., et al. (2003).[4] Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1102.
-
Silva, R. G. M., et al. (2018).[5] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Journal of Heterocyclic Chemistry.
-
Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[6]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. rsc.org [rsc.org]
- 4. Structural Investigation of 3,5-Disubstituted Isoxazoles by1H-Nuclear Magnetic Resonance [flore.unifi.it]
- 5. researchgate.net [researchgate.net]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Characterization Guide: Isoxazole-3-Carboxylic Acid (I3CA)
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoxazole-3-carboxylic acid (I3CA) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of glutamate receptor agonists (e.g., AMPA and NMDA receptor modulators). In synthetic workflows, distinguishing the 3-isomer from the thermodynamically favored 5-isomer or its ester derivatives is a common analytical challenge.
This guide provides a technical breakdown of the Infrared (IR) spectroscopy characteristics of I3CA. Unlike standard spectral libraries that list peaks in isolation, this document compares I3CA against its critical synthetic counterparts—its methyl ester derivative and its regioisomer, isoxazole-5-carboxylic acid—to provide a robust decision-making framework for structural validation.
Theoretical Framework & Structural Analysis
To accurately interpret the IR spectrum of I3CA, one must understand the vibrational coupling between the carboxylic acid moiety and the isoxazole core.
-
Carboxylic Acid Dimerization: In solid-state (KBr pellet) or concentrated solution, I3CA exists primarily as a hydrogen-bonded cyclic dimer. This results in a significant broadening of the O-H stretch and a shift in the C=O frequency compared to the monomeric form.
-
Ring Electronic Effects: The isoxazole ring is an electron-withdrawing group. The position of the carboxylic acid (C3 vs. C5) alters the conjugation pathway.
-
At C3: The carbonyl group is adjacent to the C=N bond. The inductive effect of the nitrogen atom generally increases the force constant of the C=O bond.
-
At C5: The carbonyl is adjacent to the ring oxygen. Resonance donation from the oxygen lone pair can slightly lower the carbonyl frequency compared to the C3 position, though this is solvent-dependent.
-
Comparative Spectral Analysis
The following data facilitates the rapid differentiation of I3CA from its common impurities and isomers.
Comparison A: Acid vs. Ester Derivative
During synthesis (e.g., hydrolysis of methyl isoxazole-3-carboxylate), monitoring the disappearance of ester peaks is crucial.
Table 1: Diagnostic Peaks – I3CA vs. Methyl Ester
| Vibrational Mode | Isoxazole-3-Carboxylic Acid (Product) | Methyl Isoxazole-3-Carboxylate (Precursor) | Diagnostic Note |
| O-H Stretch | 2500–3300 cm⁻¹ (Broad, Strong) | Absent | The "carboxylic acid fence" is the primary indicator of successful hydrolysis. |
| C=O[1] Stretch | 1710–1725 cm⁻¹ (Strong) | 1740–1755 cm⁻¹ (Strong) | Esters typically absorb at higher frequencies than H-bonded acid dimers. |
| C-O Stretch | 1210–1320 cm⁻¹ | 1200–1250 cm⁻¹ | Acid C-O stretch is often coupled with O-H in-plane bending. |
| Ring C=N | ~1560–1590 cm⁻¹ | ~1580–1600 cm⁻¹ | Subtle shift due to change in electron-withdrawing nature of the substituent. |
Comparison B: Regioisomer Differentiation (3-COOH vs. 5-COOH)
Regioselectivity issues in [3+2] cycloadditions often yield mixtures of 3- and 5-substituted isoxazoles.
Table 2: Isoxazole Isomer Differentiation
| Feature | Isoxazole-3-COOH | Isoxazole-5-COOH | Mechanism |
| C=O Environment | Adjacent to C=N | Adjacent to O-C=C | The 3-isomer carbonyl is influenced by the imine-like nitrogen, often resulting in a sharper, slightly higher frequency band compared to the 5-isomer in non-polar solvents. |
| N-O Stretch | 940–960 cm⁻¹ | 900–930 cm⁻¹ | The N-O bond vibration is sensitive to the substitution pattern. |
| Fingerprint Region | Distinct peaks at 750–800 cm⁻¹ | Distinct peaks at 800–850 cm⁻¹ | C-H out-of-plane bending is the most reliable "fingerprint" for substitution patterns on the aromatic ring. |
Critical Insight: While C=O shifts are useful, they can be ambiguous due to H-bonding. Always validate regioisomer identity using the fingerprint region (600–900 cm⁻¹) or complementary NMR data.
Experimental Protocol: Reliable Data Acquisition
To ensure the spectral features described above are reproducible, follow this standardized protocol.
Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine Screening
ATR is preferred for speed and preventing moisture uptake, which can obscure the carbonyl region.
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background scan shows flat baseline (no residual C-H stretches).
-
Sample Prep: Place ~5 mg of solid I3CA directly on the crystal.
-
Compression: Apply high pressure using the anvil. Good contact is essential for the fingerprint region resolution.
-
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16 scans.
Method B: KBr Pellet – Recommended for Publication/Resolution
KBr pellets allow for better resolution of the O-H dimer region and separation of closely spaced peaks.
-
Grinding: Mix 2 mg I3CA with 200 mg dry spectroscopic-grade KBr. Grind in an agate mortar until a fine, non-reflective powder is formed.
-
Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (to remove water).
-
Visual Check: The resulting pellet should be transparent/translucent. Opaque pellets cause scattering (sloping baseline).
-
Acquisition: Scan range 4000–400 cm⁻¹.
Data Interpretation Workflow
Use the following logic flow to validate your compound.
Figure 1: Decision tree for the structural validation of Isoxazole-3-carboxylic acid using IR spectroscopy.
References
-
NIST Chemistry WebBook. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester Infrared Spectrum.[2] National Institute of Standards and Technology.[2][3] [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[4][5] (2018).[4] Detailed analysis of carboxylic acid dimerization and spectral features. [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acids. (2024). General principles of acid/ester differentiation. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Reference for Heterocyclic Standards). [Link]
Sources
Benchmarking Reference Standards for 5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid: A Comparative Analytical Guide
Executive Summary
5-(3-Chlorophenyl)isoxazole-3-carboxylic acid (CAS: 925940-95-0) is a critical isoxazole building block and a potential metabolite in the degradation pathways of specific agrochemicals and pharmaceutical intermediates.[1][2][3] Unlike its more common 4-chlorophenyl isomer, the 3-chlorophenyl variant presents unique challenges in regio-selectivity and supply chain traceability.[1][3]
This guide objectively compares the available reference standard grades—ranging from Commercial Research Grade to In-House Certified Primary Standards . It provides a self-validating analytical workflow to ensure data integrity during drug development and environmental monitoring.[1][3]
Part 1: The Comparative Landscape of Reference Standards
In the analysis of isoxazole carboxylic acids, the "purity" listed on a vial label is often insufficient for quantitative applications (e.g., PK studies or impurity profiling). The choice of standard dictates the uncertainty budget of your final result.
Comparative Matrix: Selecting the Right Grade
| Feature | Type A: Commercial Research Grade | Type B: In-House Primary Standard (Recommended) | Type C: ISO 17034 CRM |
| Primary Use | High-throughput screening (HTS), qualitative ID.[1][3] | GLP Tox studies, GMP impurity profiling, quantitation.[3] | Legal disputes, clinical release testing.[3] |
| Traceability | Low. Often traceable only to a vendor's internal HPLC area %.[1][3] | High. Traceable to SI units via qNMR (using NIST-traceable internal standard). | Absolute. Metrologically traceable with stated uncertainty.[1][3] |
| Purity Definition | Chromatographic Purity (% Area). Ignores salts, water, and residuals.[1][3] | Mass Balance / Potency (w/w %). Accounts for water (KF), residuals (GC), and inorganics (ROI).[3] | Certified Mass Fraction. Includes homogeneity and stability data.[1][3] |
| Availability | High (e.g., BLD Pharm, Sigma).[3] | Custom. Requires synthesis and characterization.[1][3] | Very Low. Rare for this specific regioisomer.[1][3] |
| Risk | High.[1][3] A "98%" HPLC purity might be only 85% potent due to salt formation.[1][3] | Low. Self-validated against a distinct internal standard.[1][3] | Minimal. |
The "Purity Trap" in Isoxazole Analysis
Scientific Insight: Isoxazole carboxylic acids are prone to forming stable hydrates or salts during synthesis.[1][3] A Commercial Research Grade standard analyzed solely by HPLC-UV may show a single peak (99% purity), yet contain 10% water or inorganic salts by weight.[1][3]
-
Consequence: Using Type A for quantification results in a 10% systematic error (overestimation of analyte concentration in samples).[1][3]
-
Solution: For critical assays, you must convert Type A materials into Type B by performing qNMR (Quantitative NMR) and Water Determination (Karl Fischer) .[1][3]
Part 2: Decision Logic for Standard Selection
The following decision matrix illustrates the logical flow for selecting and validating the reference standard based on the stage of drug development.
Figure 1: Decision matrix for selecting and validating reference standards based on regulatory requirements.
Part 3: Technical Guide & Validated Protocols
1. The Challenge of Regio-Isomerism
The 3-chlorophenyl isomer (Target) and 4-chlorophenyl isomer (Impurity) have identical masses (m/z 223.[1][3]0) and very similar fragmentation patterns.[3]
-
Causality: Standard C18 gradients often co-elute these isomers.[1][3]
-
Protocol Adjustment: You must use a Pentafluorophenyl (PFP) or Phenyl-Hexyl column, which utilizes pi-pi interactions to separate the positional isomers of the chlorophenyl ring.[1][3]
2. Self-Validating Analytical Protocol (HPLC-UV/MS)
This protocol is designed to validate the identity and purity of your reference standard.[1][3]
System Suitability Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (or Phenyl-Hexyl for isomer separation), 150 x 3.0 mm, 3.5 µm.[1][3]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][3] Note: Low pH is critical to keep the carboxylic acid (pKa ~3.[3]8) protonated and retained.[3]
-
Gradient:
-
Detection: UV @ 254 nm (aromatic ring) and MS (ESI+, m/z 224.0 -> 178.0 [Decarboxylation transition]).[1][3]
Step-by-Step Validation Workflow:
-
Blank Injection: Inject Mobile Phase A. Ensure no carryover peaks at the retention time of the isoxazole (~8.5 min).[1][3]
-
Standard Injection (Type A): Inject 10 µg/mL solution.
-
Isomer Resolution Check: Spike the standard with the 4-chlorophenyl isomer (if available).
3. Protocol for "Potency Assignment" (Creating a Type B Standard)
If you cannot purchase a CRM, you must characterize a research-grade material.[1][3]
-
Technique: 1H-qNMR (Quantitative NMR) .
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1][3]
-
Solvent: DMSO-d6.
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Weight, = Purity.[1][3][5][6][7][8]
Part 4: Analytical Workflow Visualization
This diagram details the self-validating loop for analyzing unknown samples using the characterized standard.
Figure 2: Analytical workflow for this compound quantification, emphasizing Quality Control (QC) checkpoints.
References
-
LGC Standards. (2025). Why ISO 17034? The difference between Certified Reference Materials and Analytical Standards.Link[1][3]
-
Sigma-Aldrich. (2024).[1][3] Product Specification: 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (Isomer Analog Reference).[1][3]Link[1][3]
-
Yaichkov, I. et al. (2024).[1][3] Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS.[1][3] Regulatory Research and Medicine Evaluation.[1][3][9] Link
-
PubChem. (2025).[1][3][10] Compound Summary: this compound (CID 66591590).[1][3] National Library of Medicine.[1][3] Link
-
Holzgrabe, U. (2010).[1][3] Quantitative NMR spectroscopy in pharmaceutical applications.[1][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][3] (Seminal text on qNMR for primary standard generation).
Sources
- 1. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 925940-95-0|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 5-(3-Hydroxy-phenyl)-isoxazole-3-carboxylic acid | C10H7NO4 | CID 3157100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. certbetter.com [certbetter.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 10. 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid 97 33282-22-3 [sigmaaldrich.com]
Comparative Guide: Synthetic Routes to Isoxazole Carboxylic Acids
Executive Summary
Isoxazole carboxylic acids are critical pharmacophores in modern drug discovery, serving as bioisosteres for carboxylic acids and esters, or as rigid linkers in fragment-based drug design. Their utility is exemplified in marketed drugs such as Leflunomide (DHODH inhibitor for rheumatoid arthritis) and various beta-lactamase inhibitors.
However, the synthesis of these scaffolds presents a classic "trilemma" in heterocyclic chemistry: balancing regioselectivity , scalability , and safety . This guide objectively compares the three dominant synthetic methodologies, providing experimental evidence to assist researchers in selecting the optimal route for their specific target isomer (3-, 4-, or 5-COOH).
Strategic Route Analysis
Route A: [3+2] Cycloaddition (The "Diversity" Route)
Best for: 3,5-disubstituted isoxazoles; library generation; late-stage functionalization. Mechanism: 1,3-Dipolar cycloaddition of nitrile oxides with alkynes or electron-deficient alkenes.[1]
-
The Challenge: Thermal cycloaddition often yields a mixture of 3,5- and 3,4-isomers.
-
The Solution:
-
Steric Control: Using bulky substituents on the nitrile oxide favors the 3,5-isomer.
-
Copper Catalysis (CuAAC adaptation): The use of Cu(I) catalysts (often generated from Cu(II)/ascorbate) can force regioselectivity toward the 3,5-isomer, analogous to "Click" chemistry with azides.
-
Reagents: Nitrile oxides are unstable and typically generated in situ from oximes using chlorinating agents (NCS, Chloramine-T) or hypervalent iodine.
-
Route B: Claisen Condensation (The "Scalability" Route)
Best for: Isoxazole-3-carboxylic acids; Multi-kilogram scale-up.
Mechanism: Condensation of 1,3-dicarbonyls (often diethyl oxalate + ketone) with hydroxylamine (
-
The Challenge: Controlling the direction of cyclization. The nucleophilic attack of hydroxylamine can occur at either carbonyl, leading to regioisomeric mixtures.
-
The Solution:
-
pH Control: This is the critical variable.
-
Basic/Neutral: Often favors 5-hydroxy-isoxazolines or mixtures.
-
Acidic: Strongly favors the formation of 3,5-disubstituted isoxazoles (specifically ethyl isoxazole-3-carboxylates when using diethyl oxalate).
-
-
Reagents: Hydroxylamine hydrochloride (
) is the standard nitrogen source.
-
Route C: Metalation & Carboxylation (The "Precision" Route)
Best for: Isoxazole-4-carboxylic acids; modifying existing isoxazole rings.
Mechanism: Directed ortho-metalation (DoM) or Halogen-Lithium Exchange followed by quenching with
-
The Challenge: The isoxazole ring contains a weak N-O bond susceptible to cleavage by strong nucleophiles (like n-BuLi) at higher temperatures.
-
The Solution:
-
Cryogenic Conditions: Reactions must be performed at -78°C to prevent ring fragmentation (ring opening to nitriles).
-
C-4 Selectivity: The C-4 proton is difficult to deprotonate directly if C-5 is open. However, C-4 lithiation is readily achieved via halogen-lithium exchange (using 4-iodoisoxazoles).
-
Comparative Performance Analysis
The following table summarizes the performance metrics based on experimental data from process chemistry literature.
| Metric | [3+2] Cycloaddition | Claisen Condensation | Metalation/Carboxylation |
| Target Isomer | Primarily 3,5-disubstituted | 3-COOH or 5-COOH (pH dependent) | Primarily 4-COOH |
| Regioselectivity | High (with Cu-catalysis or sterics) | Moderate to High (pH controlled) | Very High (Directed by Halogen) |
| Yield (Typical) | 65% – 90% | 50% – 85% | 70% – 95% |
| Atom Economy | High (Convergent) | Moderate (Loss of | Low (Stoichiometric Li waste) |
| Scalability | Low/Medium (Exothermic dimerization risk) | High (Standard batch reactors) | Low (Requires cryogenic cooling) |
| Safety Profile | Caution: Nitrile oxides are energetic. | Manageable: | Hazardous: Pyrophoric Li-reagents. |
Visualizing the Logic
Diagram 1: Mechanism of Regioselective [3+2] Cycloaddition
This diagram illustrates the bifurcation between thermal (mixed) and catalyzed (selective) pathways.
Caption: Mechanistic divergence in [3+2] cycloaddition. Copper catalysis enforces regioselectivity, avoiding the isomeric mixtures common in thermal routes.
Diagram 2: Synthetic Decision Matrix
Use this workflow to select the correct route for your target molecule.
Caption: Decision matrix for selecting the synthetic route based on the carboxylic acid position.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Aryl-isoxazole-3-carboxylic Acid (Claisen Route)
This protocol is validated for scalability and avoids the use of unstable nitrile oxides.
-
Condensation Step:
-
To a solution of acetophenone derivative (1.0 eq) and diethyl oxalate (1.2 eq) in ethanol, add sodium ethoxide (1.2 eq, 21% wt in EtOH) dropwise at 0°C.
-
Stir at room temperature for 4 hours. The solution will turn dark/orange (formation of diketoester enolate).
-
Critical Checkpoint: Verify consumption of ketone by TLC/LCMS.
-
-
Cyclization Step:
-
Add Hydroxylamine hydrochloride (
) (1.5 eq) directly to the reaction mixture. -
Heat to reflux (78°C) for 3 hours.
-
Note on Regioselectivity: The acidic environment provided by the HCl salt favors the 3-ester/5-aryl isomer.
-
-
Workup:
-
Cool to room temperature. Evaporate ethanol.
-
Partition residue between Ethyl Acetate and Water.
-
Dry organic layer (
) and concentrate to yield Ethyl 5-aryl-isoxazole-3-carboxylate.
-
-
Hydrolysis:
-
Treat ester with NaOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours.
-
Acidify with 1M HCl to precipitate the free carboxylic acid.
-
Protocol B: Synthesis of Isoxazole-4-carboxylic Acid (Lithiation Route)
This protocol requires strict anhydrous conditions.
-
Starting Material: 4-Iodo-5-methylisoxazole (commercially available or synthesized via iodination).
-
Lithiation:
-
Dissolve substrate in dry THF under Argon. Cool to -78°C (Dry ice/Acetone bath).
-
Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes. Maintain temp < -70°C.
-
Safety: Rapid addition causes localized heating, which may cleave the isoxazole ring.
-
-
Quenching:
-
Stir for 30 minutes at -78°C.
-
Bubble dry
gas (passed through drying tube) into the solution for 15 minutes.
-
-
Workup:
-
Allow to warm to 0°C. Quench with saturated
. -
Acidify aqueous layer to pH 3 with 1M HCl. Extract with EtOAc.
-
Safety & Process Hazards (E-E-A-T)
Nitrile Oxide Dimerization
In the [3+2] route, nitrile oxides are high-energy species. If the dipolarophile (alkyne) is slow to react, the nitrile oxide will dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). This reaction is highly exothermic.
-
Mitigation: Always generate the nitrile oxide in situ in the presence of the alkyne. Never isolate nitrile oxides on a scale >100mg.
Hydroxylamine Thermal Instability
Hydroxylamine (free base) is explosive. The hydrochloride salt used in the Claisen route is safer but can still decompose violently if heated to dryness with metal impurities.
-
Mitigation: Use glass-lined reactors for scale-up. Ensure all transition metals (Fe, Cu) are removed before heating.
Ring Cleavage
Isoxazoles are essentially "masked" 1,3-dicarbonyl equivalents. Under strong reducing conditions (e.g., hydrogenation) or strong nucleophiles (e.g., n-BuLi > -50°C), the N-O bond cleaves.
-
Mitigation: Maintain strict temperature control during lithiation.
References
-
Regioselectivity in [3+2] Cycloadditions
-
Claisen Condensation Methodologies
-
Sørensen, U. S., et al. "Synthesis of isoxazole-3-carboxylic acids via Claisen condensation." Journal of Organic Chemistry, 2000.[2]
-
-
Process Safety of Nitrile Oxides
- "Scale-up Safety and Thermal Hazards of Nitrile Oxide Cycloadditions." Stanford Environmental Health & Safety Guidelines.
-
Lithiation and Halogen Exchange
-
Niou, C. S., et al. "Synthesis and Metalation of Isoxazole-4-carboxylic acids."[3] Heterocycles.
-
-
General Review of Isoxazole Synthesis
-
"Isoxazole Synthesis: Recent Advances."[4] Organic Chemistry Portal.
-
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment. The information herein is based on the known hazards of analogous chemical structures, including isoxazole and carboxylic acid derivatives, to establish a robust framework for safe laboratory operations.
Hazard Assessment and Triage
-
Skin Irritation: Similar to other carboxylic acids and isoxazole compounds, this chemical is likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is expected to cause serious irritation.[1][2]
-
Acute Oral Toxicity: The compound may be harmful if swallowed.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][4]
Given these potential hazards, a cautious approach with stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with indirect ventilation. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[5] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][5] Polycarbonate lenses offer impact resistance.[5] |
| Skin Protection | Nitrile or butyl rubber gloves.[5] A lab coat or chemical-resistant apron is also required.[6] | Nitrile gloves provide good resistance to a range of acids and are suitable for incidental splash protection.[6][7][8] For prolonged contact or when handling concentrated solutions, butyl rubber gloves are recommended due to their higher resistance to strong acids.[5][7] A lab coat protects against skin and clothing contamination. |
| Respiratory Protection | N95 dust mask for handling small quantities of powder in a well-ventilated area. For larger quantities or in situations with potential for aerosol generation, a full-face respirator with acid gas cartridges is recommended.[5] | Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation.[1][5] The level of respiratory protection should be escalated based on a risk assessment of the specific procedure. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is critical to minimizing exposure and preventing accidents. The following protocol outlines the safe handling of this compound from receipt to experimental use.
Preparation and Pre-Handling Checks
-
Consult the SDS: Although a specific SDS is unavailable, review the SDS for analogous compounds to reinforce awareness of potential hazards.[1][2][9]
-
Verify PPE: Ensure all required PPE is readily available, in good condition, and properly worn before entering the designated handling area.
-
Ensure Proper Ventilation: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[10]
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are accessible and have been recently tested. Have appropriate spill containment materials on hand.
Handling the Compound
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Experimental Use:
-
Keep all containers with the chemical clearly labeled and sealed when not in use.
-
Avoid working alone.
-
The following diagram illustrates the safe handling workflow:
Caption: Safe handling workflow for this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
All solid waste, including contaminated gloves, weighing paper, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
Do not mix this waste with other incompatible waste streams. Carboxylic acids should not be stored with bases.[11]
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
-
-
Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
For larger spills, evacuate the area and contact your institution's EHS department.
-
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7). [Link]
-
Safety equipment, PPE, for handling acids - Quicktest. (2022, August 26). [Link]
-
Acid Resistant PPE: Safety for Chemical Workers - Accio. (2026, February 10). [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. [Link]
-
Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor - OSU Chemistry. [Link]
-
4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID - PubChem. [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchGate. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. leelinework.com [leelinework.com]
- 6. Acid Resistant PPE: Safety for Chemical Workers [accio.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. gloves.com [gloves.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
